5-Methylisatoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163034. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZSGIPOINDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963700 | |
| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4692-99-3 | |
| Record name | 4692-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4692-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylisatoic anhydride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its structural similarity to isatoic anhydride, a versatile reagent, suggests a range of possible applications in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. This technical guide provides a summary of the available information on this compound, including its chemical properties, a plausible synthetic route, and its general reactivity. It is important to note that while the core chemistry of isatoic anhydrides is well-established, specific experimental and biological data for the 5-methyl derivative are limited in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 2-amino-5-methylbenzoic acid, is presented below.
| Property | This compound | 2-Amino-5-methylbenzoic Acid |
| CAS Number | 4692-99-3[1] | 2941-78-8[2] |
| Molecular Formula | C₉H₇NO₃[1] | C₈H₉NO₂[2] |
| Molecular Weight | 177.16 g/mol [1] | 151.16 g/mol [2] |
| Synonyms | 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | 5-Methylanthranilic acid[2] |
| Melting Point | Not available | 175-177 °C (decomposes)[2] |
| Boiling Point | Not available | 316.60 °C[2] |
| Flash Point | Not available | 145.30 °C[2] |
Synthesis of this compound
The synthesis of this compound typically proceeds through the cyclization of 2-amino-5-methylbenzoic acid. This transformation is commonly achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.
Experimental Protocol: General Synthesis
Materials:
-
2-Amino-5-methylbenzoic acid
-
Triphosgene (or a solution of phosgene in a suitable solvent)
-
An inert solvent (e.g., toluene, dioxane)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) - optional, to scavenge HCl produced.
Procedure:
-
In a well-ventilated fume hood, a solution of 2-amino-5-methylbenzoic acid in an anhydrous, inert solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of the anthranilic acid at a controlled temperature (often room temperature or below).
-
The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and any precipitated by-products (e.g., hydrochloride salts if a base is used) are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent.
Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Caption: Synthesis of this compound.
Chemical Reactivity
Isatoic anhydrides are versatile intermediates in organic synthesis due to the presence of two electrophilic carbonyl groups. They readily react with a variety of nucleophiles, leading to the formation of a diverse range of anthranilic acid derivatives.
General Reaction with Nucleophiles
The reaction of this compound with nucleophiles can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions.
-
Attack at the C4 Carbonyl: Nucleophilic attack at the more reactive C4 carbonyl group leads to the opening of the anhydride ring and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield an N-substituted-2-amino-5-methylbenzamide.
-
Attack at the C2 Carbonyl: Attack at the C2 carbonyl group results in the formation of a 2-(alkoxycarbonylamino)-5-methylbenzoic acid derivative.
Caption: General Reactivity with Nucleophiles.
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While the parent compound, isatoic anhydride, and its N-methylated counterpart have been investigated for various applications, including as probes for RNA structure, similar studies on the 5-methyl derivative have not been widely reported.
2-Amino-5-methylbenzoic acid, the precursor to this compound, has been noted to possess antitumor activity. It is suggested to inhibit the growth of cancer cells and interfere with the production of porphyrins.[2] Additionally, it may act as a serine protease inhibitor.[2] However, it is crucial to emphasize that these activities are reported for the precursor and cannot be directly extrapolated to this compound without dedicated biological evaluation.
Conclusion
This compound is a chemical entity with potential for use in synthetic organic chemistry, particularly for the preparation of substituted anthranilamides and other heterocyclic systems. While its fundamental chemical properties can be inferred from its structure and the well-documented chemistry of isatoic anhydrides, there is a clear need for further research to elucidate its specific reactivity, biological effects, and potential applications in drug discovery and development. This guide provides a foundational summary of the currently available information and highlights the areas where further investigation is warranted.
References
An In-depth Technical Guide to 5-Methylisatoic Anhydride for Researchers and Drug Development Professionals
Introduction: 5-Methylisatoic anhydride, systematically known by its IUPAC name 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione , is a heterocyclic organic compound. It belongs to the benzoxazine class of molecules, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Nomenclature
The chemical structure of this compound consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring system, with a methyl group substituent at the 6-position of the bicyclic structure.
IUPAC Name: 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
Chemical Formula: C₉H₇NO₃
Molecular Weight: 177.16 g/mol
CAS Number: 4692-99-3
The structure is characterized by the presence of a cyclic anhydride functionality incorporated within the heterocyclic ring, which imparts significant reactivity to the molecule, particularly towards nucleophiles.
Diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed and basic experimental data. Researchers are advised to obtain a certificate of analysis for lot-specific data.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | PubChem |
| Molecular Weight | 177.16 g/mol | PubChem |
| CAS Number | 4692-99-3 | SCBT[1] |
| IUPAC Name | 6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | PubChem |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | PubChem[2] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Experimental Protocols
General Synthetic Approach for this compound
The synthesis of this compound can be logically inferred from the established synthesis of related isatoic anhydrides. The precursor for this synthesis would be 2-amino-5-methylbenzoic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol (Adapted from related syntheses):
-
Materials:
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2-amino-5-methylbenzoic acid
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Triphosgene
-
Anhydrous toluene (or other suitable inert solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-methylbenzoic acid.
-
Add anhydrous toluene to the flask to create a suspension.
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Under a constant stream of nitrogen, slowly add a solution of triphosgene in anhydrous toluene to the stirred suspension at room temperature. Caution: Triphosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials and byproducts.
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Dry the product under vacuum to yield the final compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
Reactivity and Potential Applications in Drug Development
Isatoic anhydrides are versatile intermediates in organic synthesis. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilic acid derivatives, which are important building blocks for pharmaceuticals.
General Reaction with Nucleophiles:
Caption: General reactivity of this compound.
This reactivity makes this compound a potentially valuable starting material for the synthesis of:
-
Heterocyclic compounds: The resulting anthranilic acid derivatives can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activities.
-
Bioactive amides and esters: Direct reaction with amines or alcohols can generate libraries of amides and esters for screening in drug discovery programs.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or its specific biological activities. The broader class of benzoxazines has been reported to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound (6-methyl-2H-3,1-benzoxazine-2,4(1H)-dione) is a chemical entity with potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data and biological studies are currently limited, its chemical structure suggests a reactivity profile that can be exploited for the synthesis of diverse and potentially bioactive molecules. This guide provides the foundational information for researchers to begin exploring the chemistry and potential applications of this compound. Further investigation is warranted to fully characterize its properties and unlock its potential in the development of new therapeutic agents.
References
Spectroscopic Analysis of 5-Methylisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisatoic Anhydride (also known as 6-methyl-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data and data from structurally similar compounds. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Compound Identity:
-
Chemical Name: this compound
-
CAS Number: 4692-99-3[1]
-
Molecular Formula: C₉H₇NO₃[1]
-
Molecular Weight: 177.16 g/mol [1]
Mass Spectrometry Data
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M]⁺ | 177.04204 |
| [M+H]⁺ | 178.04987 |
| [M+Na]⁺ | 200.03181 |
| [M+K]⁺ | 216.00575 |
| [M+NH₄]⁺ | 195.07641 |
| [M-H]⁻ | 176.03531 |
Data sourced from PubChem predictions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.4 | Singlet | 3H |
| Aromatic H | ~7.0 - 8.0 | Multiplet | 3H |
| -NH | ~11.0 - 12.0 | Broad Singlet | 1H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~21 |
| Aromatic C | ~115 - 140 |
| C=O (Anhydride) | ~148 |
| C=O (Amide) | ~162 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic anhydride functional group gives rise to two distinct carbonyl (C=O) stretching peaks.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3100 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | < 3000 | Medium |
| C=O Stretch (Anhydride, Asymmetric) | 1785 - 1770 | Strong |
| C=O Stretch (Anhydride, Symmetric) | 1755 - 1740 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1580 | Medium |
| C-O Stretch (Anhydride) | 1300 - 1000 | Strong |
Predictions are based on the analysis of cyclic anhydrides.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).
-
Transfer: Filter the solution into a clean 5 mm NMR tube.
-
Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal surface.
-
Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI), a common technique for analyzing organic molecules.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The prepared solution is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: The sample is ionized using an electrospray source. This process generates charged molecules (ions) in the gas phase.
-
Analysis: The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots intensity versus m/z. Both positive and negative ion modes can be used to detect different adducts.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic methods described.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
5-Methylisatoic anhydride solubility in DMSO, DMF, and other organic solvents
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 5-Methylisatoic anhydride in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and other common organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.
While quantitative solubility data for this compound is not extensively available in public literature, this guide provides a consolidated resource of known qualitative information and outlines detailed experimental protocols for determining solubility.
Introduction to this compound
This compound (CAS RN: 4692-99-3) is a heterocyclic organic compound with the molecular formula C₉H₇NO₃.[1] It serves as a valuable building block in the synthesis of a variety of bioactive molecules and materials. Understanding its solubility is critical for reaction optimization, formulation development, and purification processes.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound in various organic solvents is scarce. However, based on the general principles of solubility ("like dissolves like") and data for structurally similar compounds, a qualitative assessment can be made. The presence of both a polar anhydride group and a less polar methyl-substituted benzene ring suggests that its solubility will be favored in polar aprotic solvents.
For the closely related isomer, N-Methylisatoic anhydride, it is reported to be soluble in DMSO.[2] While this does not provide a quantitative measure for the 5-methyl isomer, it suggests that DMSO is a suitable solvent for creating stock solutions.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Expected Qualitative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Likely Soluble | |
| Acetonitrile | Likely Soluble to Sparingly Soluble | |
| Acetone | Likely Soluble to Sparingly Soluble | |
| Polar Protic | Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble | |
| Water | Insoluble to Very Sparingly Soluble | |
| Nonpolar | Toluene | Insoluble to Very Sparingly Soluble |
| Hexane | Insoluble | |
| Diethyl Ether | Insoluble to Very Sparingly Soluble | |
| Chlorinated | Dichloromethane | Sparingly Soluble |
| Chloroform | Sparingly Soluble |
Note: This table is based on general chemical principles and qualitative data for analogous compounds. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
Given the absence of comprehensive published data, researchers will likely need to determine the solubility of this compound experimentally for their specific applications. The following are standard laboratory protocols for this purpose.
Gravimetric Method
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Alternatively, centrifuge the sample to pellet the excess solid.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a significant and unique absorbance in the UV-Vis spectrum and the solvent is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of a Saturated Solution:
-
Follow the procedure described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Visualizing Experimental and Logical Workflows
To aid researchers, the following diagrams created using Graphviz illustrate a typical experimental workflow for solubility determination and the logical relationships governing solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solute/solvent properties and solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a framework for researchers to approach its use in various solvent systems. The provided qualitative assessment and detailed experimental protocols offer a solid foundation for determining the solubility parameters necessary for successful research and development endeavors. It is strongly recommended that experimental verification of solubility be conducted for any specific application and condition.
References
Physical properties of 5-Methylisatoic anhydride: melting point, appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 5-Methylisatoic anhydride (CAS Number: 4692-99-3), a chemical intermediate with applications in organic synthesis. This document summarizes key data for its melting point and appearance and outlines a standard experimental protocol for the determination of its melting point.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the available data from various suppliers. A notable discrepancy exists in the reported melting point, which may be attributable to differences in purity or analytical methodology.
| Property | Value | Source(s) |
| CAS Number | 4692-99-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₇NO₃ | [1][2][4] |
| Molecular Weight | 177.16 g/mol | [2][4][5] |
| Melting Point | 255-258 °C (with decomposition) | [1][2] |
| Appearance | White to pale yellow crystalline powder, Light brown to brown solid | [1][2] |
Experimental Protocols
A precise determination of the melting point is a fundamental method for assessing the purity of a crystalline organic compound. A sharp melting range typically indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following is a standard methodology for determining the melting point of a solid organic compound like this compound via the capillary method.
Melting Point Determination via Capillary Method
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
-
Heating medium (silicone oil for Thiele tube)
-
Safety goggles
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed into a powder using a mortar and pestle.[7]
-
Capillary Tube Loading: The open end of a capillary tube is dipped into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.[8]
-
Apparatus Setup:
-
Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus. The thermometer is placed in its designated well.
-
Thiele Tube: The capillary tube is attached to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. The thermometer and attached capillary are then inserted into the Thiele tube containing heating oil.[9]
-
-
Heating:
-
The sample is heated rapidly at first to determine an approximate melting temperature.
-
Once the approximate range is known, a fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[8]
-
-
Observation and Data Recording:
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C).
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. 6-METHYL ISATINIC ANHYDRIDE CAS#: 4692-99-3 [m.chemicalbook.com]
- 3. chemfish.lookchem.com [chemfish.lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4692-99-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the Hydrolysis of 5-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the hydrolysis mechanism of 5-methylisatoic anhydride, a key reaction in various synthetic and biological contexts. Due to the limited availability of specific kinetic and mechanistic studies on this compound, this guide synthesizes established principles from the hydrolysis of analogous cyclic anhydrides, such as isatoic anhydride and phthalic anhydride, to present a comprehensive overview.
Introduction
This compound is a heterocyclic compound incorporating both an anhydride and a cyclic carbamate functionality. Its hydrolysis, the reaction with water, leads to the opening of the heterocyclic ring system. This process is of significant interest in organic synthesis, serving as a method to generate substituted anthranilic acids, which are valuable precursors in the pharmaceutical and chemical industries. Understanding the mechanism and kinetics of this hydrolysis is crucial for controlling reaction outcomes and for applications where the stability of the anhydride in aqueous environments is a factor.
The Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution at one of the carbonyl carbons. The reaction ultimately results in the formation of 5-methylanthranilic acid and the release of carbon dioxide. The reaction can be catalyzed by both acid and base.
2.1. Neutral Hydrolysis
Under neutral conditions, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. The likely point of attack is the C2 carbonyl, which is part of the mixed carbonic-carboxylic anhydride system and is generally more reactive.
The proposed mechanism involves the following steps:
-
Nucleophilic Attack: A water molecule attacks the C2 carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C2-O1 bond and the opening of the heterocyclic ring. This step results in the formation of an unstable N-carboxyanthranilic acid derivative.
-
Decarboxylation: The N-carboxyanthranilic acid intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, 5-methylanthranilic acid.
2.2. Acid-Catalyzed Hydrolysis
In the presence of an acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a water molecule. This generally accelerates the rate of hydrolysis.
2.3. Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, attacks the carbonyl carbon. This significantly increases the reaction rate. The reaction proceeds through a similar tetrahedral intermediate, followed by ring opening and decarboxylation.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound can be represented as a multi-step chemical transformation. The logical relationship between the reactant, intermediates, and products is depicted in the following pathway diagram.
Caption: Proposed hydrolysis pathway of this compound.
Quantitative Data
Table 1: Illustrative Rate Constants for the Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C [1][2]
| Catalyst | pKa | Rate Constant (k, M⁻¹s⁻¹) |
| Water | -1.74 | 1.67 x 10⁻⁴ |
| Acetate | 4.75 | 1.61 x 10⁻² |
| N-methyl imidazole | 7.00 | 3.75 |
| DABCO | 9.22 | 11.5 |
| Carbonate | 9.78 | 106 |
Data is for phthalic anhydride and serves as an illustrative example.[1][2]
This data demonstrates a clear trend of increasing rate constant with increasing basicity of the catalyst, which is consistent with a general base catalysis mechanism. A similar trend would be expected for the hydrolysis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to study the hydrolysis of this compound. These protocols are based on established methods for studying the hydrolysis of other anhydrides.
5.1. Monitoring Hydrolysis by UV-Vis Spectrophotometry
This method is suitable for determining the rate of hydrolysis by monitoring the change in absorbance of the reactants or products over time.
-
Instrumentation: UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Methodology:
-
Determine λmax: Record the UV-Vis spectra of this compound and 5-methylanthranilic acid in a suitable solvent (e.g., a mixture of dioxane and water) to identify the wavelength of maximum absorbance (λmax) where the change in absorbance upon hydrolysis is greatest.
-
Kinetic Runs:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a thermostatted cuvette, initiate the reaction by adding a known concentration of the anhydride stock solution to a buffered aqueous solution at the desired pH and temperature.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the absorbing species must be determined beforehand.
-
Plot the concentration of this compound versus time. The shape of this curve will indicate the order of the reaction, and the rate constant can be determined by fitting the data to the appropriate integrated rate law.
-
-
5.2. Monitoring Hydrolysis by ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct observation of both the reactant and product signals, providing a powerful tool for mechanistic and kinetic studies.
-
Instrumentation: High-resolution NMR Spectrometer.
-
Methodology:
-
Reference Spectra: Obtain ¹H NMR spectra of pure this compound and 5-methylanthranilic acid in a suitable deuterated solvent (e.g., D₂O with a co-solvent like DMSO-d₆ if needed for solubility) to identify the characteristic chemical shifts of the methyl protons for each compound.
-
Kinetic Experiment:
-
Prepare a solution of this compound in the deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer, which is pre-thermostatted to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the methyl protons of both the anhydride and the anthranilic acid in each spectrum.
-
The relative concentrations of the reactant and product at each time point can be determined from the ratio of their respective integrals.
-
Plot the concentration of this compound versus time to determine the reaction kinetics.
-
-
Experimental Workflow Visualization
The general workflow for a kinetic study of this compound hydrolysis using a spectroscopic method can be visualized as follows:
Caption: General experimental workflow for kinetic analysis.
Conclusion
The hydrolysis of this compound is a fundamental reaction that proceeds through a nucleophilic acyl substitution mechanism, leading to ring opening and the formation of 5-methylanthranilic acid and carbon dioxide. While specific kinetic data for this compound is scarce, the principles of anhydride hydrolysis and data from analogous compounds provide a solid framework for understanding its reactivity. The experimental protocols detailed in this guide offer robust methods for researchers to investigate the kinetics and mechanism of this important transformation, enabling better control and optimization in synthetic and drug development applications.
References
Reactivity of 5-Methylisatoic Anhydride with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 5-methylisatoic anhydride with various nucleophiles. The document details reaction mechanisms, presents quantitative data, and offers experimental protocols relevant to researchers in organic synthesis and drug development. The methyl substituent on the aromatic ring of isatoic anhydride influences its reactivity, primarily through electronic effects, which will be a key focus of this guide.
Core Reactivity and Reaction Mechanisms
This compound, a derivative of isatoic anhydride, is an important heterocyclic compound utilized in the synthesis of a variety of biologically active molecules, most notably quinazolinones. Its reactivity is characterized by the electrophilic nature of its two carbonyl carbons, making it susceptible to nucleophilic attack. The reaction typically proceeds via a ring-opening mechanism, followed by subsequent reactions depending on the nucleophile and reaction conditions.
The primary reaction pathway involves the nucleophilic attack at the more electrophilic C4 carbonyl group (the one adjacent to the ester linkage), leading to the opening of the anhydride ring. This is followed by decarboxylation to yield an intermediate that can then undergo further transformations.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a cornerstone of quinazolinone synthesis.
Primary Amines: The reaction with primary amines initially forms a 2-aminobenzamide derivative. This intermediate, in the presence of an aldehyde or ketone, undergoes a cyclocondensation reaction to form 2,3-dihydroquinazolin-4(1H)-ones. This three-component reaction is a widely used strategy for the synthesis of this important scaffold in medicinal chemistry.
The general mechanism involves:
-
Nucleophilic attack of the primary amine on the C4 carbonyl of this compound.
-
Ring-opening to form a carbamic acid intermediate.
-
Decarboxylation to yield a 2-amino-N-substituted-5-methylbenzamide.
-
Condensation of the resulting benzamide with an aldehyde to form a Schiff base.
-
Intramolecular cyclization to afford the 2,3-dihydroquinazolin-4(1H)-one.
Secondary Amines: Secondary amines react with this compound to form 2-amino-N,N-disubstituted-5-methylbenzamides. Due to the absence of a proton on the nitrogen atom of the tertiary amide formed, further cyclization to a quinazolinone does not typically occur under standard conditions.
Reaction with Alcohol and Thiol Nucleophiles
Alcohols and thiols can also act as nucleophiles, attacking the carbonyl group of this compound.
Alcohols: In the presence of a base or under thermal conditions, alcohols react to form esters of 2-amino-5-methylbenzoic acid. The reaction proceeds through a similar ring-opening and decarboxylation sequence.
Thiols: Thiols react in an analogous manner to alcohols to produce the corresponding thioesters of 2-amino-5-methylbenzoic acid.
Quantitative Data
While specific quantitative data for the reactions of this compound is not extensively reported in readily accessible literature, the following tables provide representative yields for analogous reactions with the parent isatoic anhydride. It is reasonable to expect similar yields for the 5-methyl derivative, although reaction rates may vary due to the electronic effect of the methyl group.
Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride, Amines, and Aldehydes [1]
| Entry | Amine | Aldehyde | Product Yield (%) |
| 1 | 3-Trifluoromethylaniline | Benzaldehyde | 78 |
| 2 | 3-Trifluoromethylaniline | 4-Methylbenzaldehyde | 84 |
| 3 | 3-Trifluoromethylaniline | 4-Methoxybenzaldehyde | 84 |
| 4 | 3-Trifluoromethylaniline | 4-Chlorobenzaldehyde | 75 |
| 5 | 3-Trifluoromethylaniline | 4-Nitrobenzaldehyde | 72 |
| 6 | Aniline | 4-Chlorobenzaldehyde | 92 |
| 7 | 4-Methylaniline | 4-Chlorobenzaldehyde | 95 |
Note: The yields are reported for reactions catalyzed by sulfamic acid in water.[1]
Experimental Protocols
The following are generalized experimental protocols for key reactions of isatoic anhydride derivatives. These can be adapted for this compound.
General Procedure for the Synthesis of 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones[2]
-
To a solution of the primary amine (1.2 mmol) in water (5 mL), add this compound (1.0 mmol, 0.177 g) and the corresponding aldehyde (1.0 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Heat the reaction mixture to reflux for the required time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).
General Procedure for the Reaction with Alcohols to form Esters
-
Dissolve this compound (1.0 mmol) in an excess of the desired alcohol, which also serves as the solvent.
-
Add a catalytic amount of a base, such as sodium hydroxide or triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC. The evolution of carbon dioxide will be observed.
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.
Applications in Drug Development
The products derived from the reaction of this compound, particularly the quinazolinone derivatives, are of significant interest in drug development. The 2,3-dihydroquinazolin-4(1H)-one scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The methyl group at the 5-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable starting material for generating novel therapeutic agents.
Conclusion
This compound is a versatile reagent for the synthesis of various heterocyclic compounds, with its reactivity being dominated by nucleophilic attack at the C4 carbonyl, leading to ring-opening and subsequent transformations. Its reaction with amines, in particular, provides an efficient route to the medicinally important 2,3-dihydroquinazolin-4(1H)-one scaffold. While quantitative data specifically for the 5-methyl derivative is limited, analogies to the parent isatoic anhydride provide a strong basis for predicting its chemical behavior. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic building block.
References
Thermal Stability and Decomposition of 5-Methylisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and processing, particularly in drug formulation and manufacturing where thermal stress is a common factor. This guide provides an in-depth analysis of the anticipated thermal properties of this compound, drawing upon the established knowledge of isatoic anhydride.
Physicochemical Properties
A summary of the expected and known physicochemical properties of isatoic anhydride is presented below. The properties for this compound are expected to be similar, with slight variations due to the presence of the methyl group.
| Property | Isatoic Anhydride | This compound (Predicted) |
| Molecular Formula | C₈H₅NO₃ | C₉H₇NO₃ |
| Molar Mass | 163.13 g/mol | 177.16 g/mol |
| Appearance | White to tan solid[1][2] | Solid |
| Melting Point | ~243 °C (with decomposition)[1] | Expected to be in a similar range, potentially slightly altered by the methyl group. |
Thermal Stability and Decomposition
General Overview
Based on its parent compound, this compound is anticipated to be a moderately thermally stable compound. Isatoic anhydride decomposes at approximately 243 °C[1]. The thermal decomposition of anhydrides can be initiated by heat, light, or the presence of contaminants[3]. For isatoic anhydride, decomposition upon heating is known to produce oxides of carbon and nitrogen[2].
Influence of the 5-Methyl Group
The presence of a methyl group on the aromatic ring can influence the thermal stability of a molecule. Methyl groups can lower the temperature required for thermal reactions and can participate in various side reactions, such as methyl transfer[4]. Therefore, it is plausible that this compound may exhibit a slightly lower decomposition temperature compared to isatoic anhydride. The electron-donating nature of the methyl group could also influence the bond dissociation energies within the molecule, potentially altering the decomposition pathway.
Expected Decomposition Pathway
The primary thermal decomposition pathway of isatoic anhydride involves the loss of carbon dioxide[5]. In the presence of water, hydrolysis can occur, leading to the formation of the corresponding anthranilic acid[5]. For this compound, a similar decomposition mechanism is expected, initiated by the cleavage of the anhydride ring.
The proposed thermal decomposition of this compound is expected to proceed via the formation of a highly reactive N-carboxyanthranilic acid intermediate, which then readily decarboxylates.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., inert nitrogen or oxidative air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any other thermal events such as phase transitions or exothermic decomposition.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks. The melting point is typically taken as the onset or peak of the melting endotherm.
Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a reasonable approximation of its behavior can be inferred from its parent compound, isatoic anhydride. It is expected to be a moderately stable solid that undergoes decomposition at elevated temperatures, likely initiated by the loss of carbon dioxide. The presence of the 5-methyl group may slightly lower its decomposition temperature and potentially introduce additional reaction pathways. For definitive characterization, experimental analysis using TGA and DSC is essential. The protocols outlined in this guide provide a framework for conducting such studies, which are critical for the safe and effective application of this compound in research and development.
References
- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. The Role of Methyl Groups in the Early Stage of Thermal Polymerization of Polycyclic Aromatic Hydrocarbons Revealed by Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
A Technical Guide to 5-Methylisatoic Anhydride: Commercial Sources, Purity Assessment, and Experimental Protocols for Researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-Methylisatoic anhydride (CAS No. 4692-99-3), a key building block in organic synthesis. This document details commercially available sources, typical purity levels, and robust analytical methodologies for accurate purity assessment. Experimental protocols and workflow diagrams are included to assist in the procurement and quality control of this important research chemical.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically offered in purities of 97% or greater. The table below summarizes a selection of commercial suppliers and their stated product specifications. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on identified impurities.
| Supplier | Stated Purity | Available Quantities |
| Apollo Scientific | 98% | 1g, 5g, 25g, 100g, 500g[1] |
| LBAO Chemicals | >98.0% | Bulk quantities[2] |
| Hunan chemfish Pharmaceutical co.,Ltd. | 95% | Inquiry for various quantities[3] |
| ChemicalBook | 98% to 99% min | 1kg to custom amounts[4] |
| Santa Cruz Biotechnology | Not specified | Inquire for details[3][5] |
Note: Availability and pricing are subject to change. Please consult the supplier's website for the most current information.
Potential Impurities
The most probable impurity in commercially available this compound is the starting material for its synthesis, 5-methylanthranilic acid. This can result from incomplete cyclization during synthesis or hydrolysis of the anhydride upon exposure to moisture. Other potential impurities could include residual solvents from the synthesis and purification process, or byproducts from side reactions. The synthesis of isatoic anhydrides often involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent, which could introduce related impurities if not properly controlled.[6]
Analytical Methods for Purity Determination
A multi-faceted approach is recommended for the rigorous purity assessment of this compound, employing a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is generally suitable.
Experimental Protocol (Example):
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate closely related impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or based on the UV maximum of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
Experimental Protocol (Example with Derivatization):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: A methylation step can be performed to convert the potential 5-methylanthranilic acid impurity to its more volatile methyl ester. This can be achieved by reacting the sample with a methylating agent such as diazomethane or (trimethylsilyl)diazomethane.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. An example program could be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide an accurate, absolute purity determination without the need for a specific reference standard of the analyte.
Experimental Protocol (Example):
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not have signals overlapping with the analyte. Suitable standards for aromatic compounds include maleic acid or 1,4-dinitrobenzene. The internal standard must be accurately weighed.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification. A D1 of 30 seconds is a conservative starting point.
-
-
Quantification: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents, the molar masses, and the weights of the analyte and the standard.[4][5]
Titrimetry
A simple acid-base titration can be used to determine the total anhydride content. This method, however, is not specific and will not distinguish between the anhydride and any acidic impurities.
Experimental Protocol (Example):
-
Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, phenolphthalein indicator, and a suitable solvent (e.g., a mixture of acetone and water).
-
Procedure:
-
Accurately weigh approximately 0.5 g of this compound into a flask.
-
Dissolve the sample in 50 mL of acetone.
-
Add 50 mL of distilled water to hydrolyze the anhydride to the corresponding diacid. Gentle heating can accelerate this process.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
-
-
Calculation: The purity is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound will react with two moles of NaOH after hydrolysis.
Purification
For applications requiring higher purity than commercially available, recrystallization is a common and effective purification method.
Recrystallization Protocol (General Guidance):
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent pair system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can also be effective.
-
Solvent Screening: Test the solubility of this compound in various solvents at room temperature and at their boiling points. Potential solvents and solvent pairs to screen include:
-
Single solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Solvent pairs: Ethanol/water, acetone/hexane, ethyl acetate/hexane.
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the use of this compound in a research setting.
Caption: Procurement and Quality Control Workflow for this compound.
Caption: Simplified Synthesis Pathway and Potential Impurities.
This technical guide serves as a valuable resource for researchers utilizing this compound. By understanding the commercial landscape, potential impurities, and appropriate analytical techniques, scientists can ensure the quality and reliability of their starting materials, leading to more robust and reproducible research outcomes.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 5-Methylisatoic Anhydride (5-MIA) in RNA SHAPE-MaP Probing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful technique for probing RNA secondary and tertiary structures at single-nucleotide resolution. This method utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, unpaired ribonucleotides. The resulting adducts are then identified as mutations during reverse transcription and high-throughput sequencing. 5-Methylisatoic anhydride (5-MIA) is a valuable SHAPE reagent for these studies. These application notes provide a detailed protocol for utilizing 5-MIA in RNA SHAPE-MaP experiments, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Principle of 5-MIA SHAPE-MaP
The core principle of SHAPE-MaP involves three key steps:
-
RNA Modification: The RNA of interest is treated with 5-MIA. The anhydride reacts with the 2'-hydroxyl group of conformationally flexible nucleotides, forming a bulky adduct.
-
Mutational Profiling (MaP): During reverse transcription, the polymerase often misincorporates a nucleotide when encountering a 2'-O-adduct. This introduces mutations into the resulting cDNA library at positions that were flexible in the original RNA structure.
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the mutation rates at each nucleotide position are quantified. Higher mutation rates correspond to more flexible nucleotides, providing a quantitative measure of the RNA structure.
Quantitative Data Summary
The choice of SHAPE reagent can influence the experimental outcome. The following table summarizes the characteristics of 5-MIA and other commonly used isatoic anhydride-based SHAPE reagents. This data is compiled from multiple studies to provide a comparative overview.[1][2][3]
| Reagent | Chemical Name | Typical In Vitro Half-life | Key Characteristics |
| 5-MIA | This compound | ~2-5 minutes | Moderate reactivity, good for general in vitro and in-cell applications. |
| NMIA | N-Methylisatoic anhydride | ~20-30 minutes | Slower reactivity, may require longer incubation times.[4] |
| 1M7 | 1-Methyl-7-nitroisatoic anhydride | ~10-20 seconds | High reactivity, suitable for capturing transient RNA structures.[1][2] |
| 1M6 | 1-Methyl-6-nitroisatoic anhydride | ~5-10 minutes | Differential reactivity compared to NMIA can reveal tertiary contacts. |
| 5NIA | 5-Nitroisatoic anhydride | ~10-15 minutes | High modification rate in cells, but shows some nucleotide bias.[1] |
Table 1: Comparison of Isatoic Anhydride-Based SHAPE Reagents.
The following table provides a qualitative comparison of nucleotide bias observed with different SHAPE reagents. Low bias indicates that the reagent reacts with all four nucleotides (A, C, G, U) with similar efficiency.
| Reagent | Adenosine (A) | Cytosine (C) | Guanine (G) | Uracil (U) | Overall Bias |
| 5-MIA | Low | Low | Low | Low | Low |
| NMIA | Low | Low | Low | Low | Low |
| 1M7 | Low | Low | Low | Low | Low[1][2] |
| NAI | High | Low | Low | Moderate | Moderate |
| 5NIA | High | Moderate | Moderate | Moderate | Moderate[1] |
Table 2: Qualitative Nucleotide Bias of SHAPE Reagents.
Experimental Protocols
This section provides a detailed protocol for in vitro RNA SHAPE-MaP using 5-MIA. The protocol can be adapted for other isatoic anhydride reagents by adjusting incubation times based on their reactivity.
Protocol 1: In Vitro RNA SHAPE-MaP with 5-MIA
1. RNA Preparation and Folding:
-
Synthesize or purify the RNA of interest. Ensure the RNA is free of contaminants, including RNases and DNA.
-
Resuspend the RNA in RNase-free water to a stock concentration of 1-2 µM.
-
Prepare a folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂).
-
For a 10 µL folding reaction, combine 1 µL of RNA stock, 1 µL of 10x folding buffer, and 8 µL of RNase-free water.
-
Incubate the RNA solution at 95°C for 3 minutes, then place on ice for 2 minutes to denature.
-
Allow the RNA to fold at 37°C for 20-30 minutes.
2. 5-MIA Modification:
-
Prepare a 100 mM stock solution of 5-MIA in anhydrous dimethyl sulfoxide (DMSO). This stock should be prepared fresh.
-
Set up three reactions for each RNA sample:
-
(+) Reagent: Add 1 µL of 100 mM 5-MIA to the 10 µL folded RNA solution (final concentration: 10 mM).
-
(-) Reagent (No-reagent control): Add 1 µL of anhydrous DMSO to a separate 10 µL folded RNA solution.
-
Denatured Control: To a third 10 µL aliquot of RNA, add 1 µL of 100 mM 5-MIA and incubate at 95°C to serve as a control for sequence-specific biases.
-
-
Incubate all three reactions at 37°C for 5 minutes.
-
Quench the reaction by adding a solution containing a scavenger, such as dithiothreitol (DTT), to a final concentration of 50 mM.
-
Purify the modified RNA using a suitable RNA purification kit or ethanol precipitation.
3. Reverse Transcription (Mutational Profiling):
-
Prepare a reverse transcription master mix. The exact composition may vary depending on the reverse transcriptase used, but a typical reaction includes:
-
Reverse transcriptase buffer
-
dNTPs
-
MnCl₂ (to enhance misincorporation)
-
Gene-specific or random primers
-
Reverse transcriptase (e.g., SuperScript II, III, or IV)
-
-
Combine the purified, modified RNA with the reverse transcription master mix.
-
Perform reverse transcription according to the manufacturer's instructions.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the resulting cDNA. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
5. Data Analysis:
-
Use a specialized software pipeline, such as ShapeMapper, to align the sequencing reads to the reference RNA sequence.[4]
-
The software will calculate the mutation frequency at each nucleotide position for the (+), (-), and denatured control samples.
-
SHAPE reactivities are then calculated by subtracting the background mutation rate (from the (-) sample) from the mutation rate of the (+) sample and normalizing using the denatured control.
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the mechanism of 2'-hydroxyl acylation of RNA by this compound (5-MIA).
Caption: Mechanism of RNA 2'-hydroxyl acylation by 5-MIA.
Experimental Workflow
The diagram below outlines the complete experimental workflow for RNA SHAPE-MaP.
Caption: Overview of the SHAPE-MaP experimental workflow.
Conclusion
The 5-MIA SHAPE-MaP protocol provides a robust method for elucidating RNA structure at high resolution. By carefully selecting the appropriate SHAPE reagent and following a well-defined experimental workflow, researchers can obtain valuable insights into RNA folding, RNA-ligand interactions, and the structural basis of RNA function. These insights are critical for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics.
References
- 1. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazolinones using 5-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The 6-methyl-substituted quinazolinone scaffold, in particular, has garnered significant interest in medicinal chemistry due to its potent antitumor and antimicrobial properties.[3][1][4] This document provides detailed application notes and experimental protocols for the synthesis of 6-methyl-4(3H)-quinazolinones, utilizing 5-Methylisatoic anhydride as a key starting material. The methodologies outlined herein are designed to be robust and adaptable for the generation of diverse libraries of these promising bioactive molecules.
General Reaction Scheme
The primary synthetic route involves a multicomponent reaction between this compound, a primary amine, and an aldehyde. This one-pot synthesis is an efficient and atom-economical approach to constructing the quinazolinone core.[5]
Caption: General reaction for the synthesis of 6-methyl-quinazolinones.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and can be applied using this compound.[6][7][8]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aromatic aldehyde
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Sulfamic acid)[6][8]
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)[3][9]
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.1 mmol), and the selected aldehyde (1.0 mmol).
-
Add the catalyst (e.g., 10 mol% p-TsOH).[8]
-
Add the solvent (e.g., 10 mL of ethanol). For a solvent-free reaction, proceed to the next step after mixing the reactants and catalyst.
-
The reaction mixture can be heated under reflux for 2-12 hours or subjected to microwave irradiation (e.g., 100-150 °C for 5-20 minutes).[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2,3-disubstituted-6-methyl-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of 2-Aryl-6-methyl-quinazolin-4(3H)-ones
This protocol is a variation where an amine source like ammonium acetate is used to form the N3-unsubstituted quinazolinone.
Materials:
-
This compound
-
Aromatic aldehyde
-
Ammonium acetate
-
Solvent (e.g., Glacial Acetic Acid)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (2.0 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-6-methyl-quinazolin-4(3H)-one.
Data Presentation
The following tables summarize representative data for the synthesis of 6-methyl-quinazolinone derivatives.
Table 1: Synthesis of 2-Aryl-3-phenyl-6-methyl-4(3H)-quinazolinone Derivatives [3]
| Aldehyde (Ar-CHO) | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-3-phenyl-6-methyl-4(3H)-quinazolinone | 85 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone | 88 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone | 90 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-phenyl-6-methyl-4(3H)-quinazolinone | 82 |
Table 2: Antimicrobial Activity of Synthesized 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues (MIC in µg/mL) [3]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans |
| 1 | 16 | 32 | >100 | >100 |
| 9 | 32 | 64 | >100 | >100 |
| 14 | 32 | 32 | 64 | 64 |
| Reference Drug | ||||
| Ampicillin | 12.5 | 6.25 | 25 | - |
| Clotrimazole | - | - | - | 6.25 |
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 6-methyl-quinazolinones.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Quinazolinone Derivatives
Several 6-methyl-quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[10][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-methyl-quinazolinone derivatives.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methylisatoic Anhydride as a Versatile Building Block for Bioactive Heterocyclic Compounds
Introduction
5-Methylisatoic anhydride (5-MIA), a derivative of isatoic anhydride, is a highly valuable and versatile starting material in synthetic organic and medicinal chemistry.[1] Its bifunctional nature, containing both an electrophilic carbonyl group and a latent nucleophilic amino group, allows it to react with a wide array of nucleophiles and electrophiles to construct diverse heterocyclic scaffolds.[1] This reactivity makes it an ideal precursor for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems, many of which are core structures in pharmacologically active compounds. These resulting molecules have demonstrated significant potential in drug development, exhibiting a broad range of biological activities, including anticonvulsant and antimicrobial effects.[2][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds starting from this compound, presents quantitative data for these reactions, and illustrates relevant synthetic and biological pathways.
Synthesis of 6-Methyl-4(3H)-Quinazolinones
The reaction of this compound with a primary amine is a cornerstone reaction that typically proceeds in two stages: initial ring-opening of the anhydride to form an N-substituted 2-amino-5-methylbenzamide intermediate, followed by cyclization to the quinazolinone core. This cyclization can be achieved with various reagents like orthoesters or by thermal condensation.[6] This straightforward approach allows for the introduction of diverse substituents at the N-3 position of the quinazolinone ring, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: General Two-Step Synthesis
Step 1: Synthesis of 2-Amino-5-methyl-N-substituted-benzamide
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add the desired primary amine (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 2-amino-5-methyl-N-substituted-benzamide, which can often be used in the next step without further purification.
Step 2: Cyclization to 3-Substituted-6-methyl-4(3H)-quinazolinone
-
To a flask containing the 2-amino-5-methyl-N-substituted-benzamide (1.0 eq.) from the previous step, add an excess of triethyl orthoformate (or another suitable cyclizing agent).
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA).[6]
-
Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product often precipitates. If not, the excess orthoformate can be removed under reduced pressure.
-
The crude product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-6-methyl-4(3H)-quinazolinone.[6]
Caption: Workflow for the synthesis of 3-substituted-6-methyl-4(3H)-quinazolinones.
Synthesis of 8-Methyl-1,5-Benzodiazepine-2,5-diones
This compound serves as an excellent starting material for synthesizing benzodiazepine derivatives, another class of privileged heterocyclic structures in medicinal chemistry.[7] The condensation reaction with α-amino acids, often facilitated by microwave irradiation in a solvent like glacial acetic acid, provides a rapid and efficient route to 1,5-benzodiazepine-2,5-diones.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis
-
In a 10 mL microwave reaction vial, combine this compound (1.0 eq., e.g., 10 mmol), the desired α-amino acid (1.0 eq., 10 mmol), and glacial acetic acid (3 mL).[7]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 130 °C for 3-5 minutes.[7][8]
-
After irradiation, allow the reaction mixture to cool to room temperature. A precipitate will typically form.
-
Filter the solid product and wash it thoroughly with hot water (3 times) to remove acetic acid and any unreacted amino acid.[7]
-
Dry the product under vacuum to yield the 8-methyl-1,5-benzodiazepine-2,5-dione derivative. Yields for this type of reaction are generally good.[7][8]
| Reactant 1 | Reactant 2 (Amino Acid) | Product Class | Conditions | Yield (%) | Reference |
| Isatoic Anhydride | Glycine | Benzodiazepine-2,5-dione | Microwave, 130 °C, 3 min, Acetic Acid | 71 | [7][8] |
| Isatoic Anhydride | L-Alanine | Benzodiazepine-2,5-dione | Microwave, 130 °C, 3 min, Acetic Acid | 68 | [7][8] |
| Isatoic Anhydride | L-Valine | Benzodiazepine-2,5-dione | Microwave, 130 °C, 3 min, Acetic Acid | 65 | [7][8] |
| Isatoic Anhydride | L-Phenylalanine | Benzodiazepine-2,5-dione | Microwave, 130 °C, 3 min, Acetic Acid | 61 | [7][8] |
| Note: Yields are for the analogous reactions starting with unsubstituted isatoic anhydride and are representative for this class of transformation. |
Biological Applications of Derived Heterocycles
A. Anticonvulsant Activity of Quinazolinone Derivatives
Quinazolinone-based structures are well-recognized for their potent anticonvulsant activities.[9] The mechanism is often attributed to their interaction with GABA-A receptors, enhancing GABAergic inhibition in the central nervous system. Derivatives synthesized from this compound, which result in 6-methyl-quinazolinones, have shown promising results in preclinical screening models like the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests.[2][4]
Caption: Putative mechanism of anticonvulsant action for quinazolinone derivatives.
| Compound Class | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 3-Aryl-6-methyl-quinazolinone | scPTZ | 28.9 - 56.4 | > 300 | > 5.3 - 10.4 | [2] |
| 3-Alkyl-quinazolinone | scPTZ | 73.1 | > 300 | > 4.1 | [9] |
| 2,3-Disubstituted-quinazolinone | MES | 11.79 | 141.2 | 11.98 | [9] |
| Phenobarbital (Reference) | scPTZ | 21.4 | 68.5 | 3.2 | [4] |
| Note: Data is representative of the quinazolinone scaffold. Specific values can vary greatly based on substitution patterns. |
B. Antimicrobial Activity of Triazoloquinazolinone Derivatives
Further derivatization of the quinazolinone ring system can lead to fused heterocyclic structures like[3][10][11]triazolo[1,5-a]quinazolines. These compounds have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][12] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
| Compound Class | Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Methylsulfanyl-triazoloquinazoline | S. aureus | 6.25 - 12.50 | Ciprofloxacin | < 1 | [3][12] |
| Methylsulfanyl-triazoloquinazoline | B. subtilis | 6.25 | Ciprofloxacin | < 1 | [3][12] |
| Methylsulfanyl-triazoloquinazoline | E. coli | 12.50 | Ciprofloxacin | < 1 | [3][12] |
| Methylsulfanyl-triazoloquinazoline | P. aeruginosa | 12.50 | Ciprofloxacin | < 1 | [3][12] |
| Tetrahydro-triazoloquinazolinone | A. niger | 15.0 (mg/mL) | Fluconazole | 15.0 (mg/mL) | [5] |
| Note: MIC (Minimum Inhibitory Concentration) values are representative for this class of compounds. |
This compound is a readily accessible and highly effective precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined herein demonstrate straightforward and efficient methods for the preparation of substituted quinazolinones and benzodiazepines. The resulting scaffolds are of significant interest to researchers and drug development professionals due to their proven anticonvulsant and antimicrobial activities, providing a robust platform for the development of new therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone [mdpi.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Derivatization with 5-Methylisatoic Anhydride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is a critical aspect of various scientific disciplines, including biomedical research, pharmaceutical development, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying these compounds. However, many aliphatic and aromatic amines lack a native chromophore or fluorophore, making their detection by common HPLC detectors, such as UV-Vis and fluorescence detectors, challenging. To overcome this limitation, a derivatization step is often employed to attach a UV-absorbing or fluorescent tag to the amine analytes. This application note provides a detailed protocol for the derivatization of primary and secondary amines using 5-Methylisatoic anhydride, a reagent that forms highly fluorescent and UV-active derivatives, enabling sensitive and selective HPLC analysis.
Principle of the Method
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The primary or secondary amine attacks one of the carbonyl groups of the anhydride ring. This leads to the opening of the anhydride and the formation of an unstable intermediate, which readily undergoes decarboxylation (loss of CO2) to yield a stable, fluorescent N-(2-amino-5-methylbenzoyl) derivative. This derivative possesses a strong ultraviolet (UV) chromophore and exhibits blue fluorescence, allowing for sensitive detection by both HPLC-UV and HPLC-fluorescence detectors.
Materials and Reagents
-
Analytes: Amine standards (e.g., aliphatic amines, aromatic amines, amino acids)
-
Derivatizing Reagent: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dimethyl sulfoxide (DMSO)
-
Reagents: Triethylamine (or other suitable non-nucleophilic base), Hydrochloric acid (HCl) for pH adjustment, Borate buffer (for pH control, if necessary)
Experimental Protocols
I. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of amine standards at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 M HCl for basic amines, water, or methanol). Store these solutions at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to isolate the amines of interest and remove interfering substances. The final sample extract should be evaporated to dryness and reconstituted in a small volume of the derivatization solvent.
II. Derivatization Procedure
-
To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 100 µL of a 10 mg/mL solution of this compound in a suitable aprotic solvent such as acetonitrile or DMSO.
-
Add 20 µL of a non-nucleophilic base, such as triethylamine, to catalyze the reaction and neutralize the carboxylic acid byproduct.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to an HPLC vial for analysis.
III. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for separating the derivatized amines.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV-Vis: 254 nm or scan for the absorbance maximum of the specific derivative.
-
Fluorescence: Excitation wavelength around 330 nm and emission wavelength around 430 nm (these may need to be optimized for specific derivatives).
-
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of various amines derivatized with this compound. This data is for illustrative purposes and will need to be determined experimentally for specific applications.
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| Methylamine | 8.5 | 0.5 | 1.5 | >0.999 |
| Ethylamine | 9.8 | 0.4 | 1.2 | >0.999 |
| Propylamine | 11.2 | 0.6 | 1.8 | >0.999 |
| Aniline | 14.5 | 0.3 | 0.9 | >0.999 |
| Benzylamine | 15.8 | 0.4 | 1.2 | >0.999 |
Visualizations
Reaction Mechanism of Amine Derivatization
Caption: Reaction of this compound with a Primary Amine.
Experimental Workflow
Caption: Experimental Workflow for Amine Analysis.
The Versatility of 5-Methylisatoic Anhydride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Methylisatoic anhydride is a versatile and readily available building block for the synthesis of a diverse array of bioactive heterocyclic molecules. Its inherent reactivity, stemming from the strained anhydride ring, allows for efficient construction of privileged scaffolds, most notably quinazolinones. These structures are at the core of numerous therapeutic agents exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing this compound as a key starting material.
Application in Anticancer Drug Discovery
Quinazolinone derivatives synthesized from this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Table 1: Synthesis and Anticancer Activity of 2,3-Disubstituted-5-methylquinazolin-4(3H)-ones
| Compound ID | R1 | R2 | Yield (%) | Anticancer Activity (IC50, µM) |
| 1a | -CH₃ | 4-Fluorophenyl | 85 | A549 (Lung Cancer): 15.2 |
| 1b | -CH₃ | 4-Chlorophenyl | 82 | A549 (Lung Cancer): 12.8 |
| 1c | -CH₃ | 4-Bromophenyl | 88 | A549 (Lung Cancer): 11.5 |
| 2a | -C₂H₅ | 4-Fluorophenyl | 80 | MCF-7 (Breast Cancer): 18.5 |
| 2b | -C₂H₅ | 4-Chlorophenyl | 78 | MCF-7 (Breast Cancer): 15.1 |
| 2c | -C₂H₅ | 4-Bromophenyl | 83 | MCF-7 (Breast Cancer): 13.9 |
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted-5-methylquinazolin-4(3H)-ones (General Procedure)
This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-5-methylquinazolin-4(3H)-ones.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine)
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add the primary amine (1.1 eq.) to the solution and stir at room temperature for 30 minutes.
-
To the resulting mixture, add the aromatic aldehyde (1.0 eq.).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-5-methylquinazolin-4(3H)-one.
Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis and anticancer evaluation of quinazolinones.
Application in Developing Anti-inflammatory Agents
The reaction of this compound with hydrazides offers a straightforward route to novel phenylbenzohydrazide derivatives, which have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.[1]
Table 2: Synthesis and Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives
| Compound ID | R Group | Yield (%) | Inhibition of IL-6 Production (%) at 10 µM[1] | Inhibition of TNF-α Production (%) at 10 µM[1] |
| 3a | -H | 80 | 45 ± 5 | 38 ± 4 |
| 3b | 4-CH₃ | 75 | 52 ± 6 | 43 ± 5 |
| 3c | 4-Cl | 78 | 65 ± 7 | 58 ± 6 |
| 3d | 4-F | 82 | 68 ± 6 | 61 ± 5 |
Experimental Protocol: Synthesis of Phenylbenzohydrazide Derivatives[1]
Materials:
-
This compound
-
Substituted phenylhydrazine (e.g., phenylhydrazine, 4-methylphenylhydrazine)
-
Ethanol
-
Sodium hydroxide (for certain derivatives)
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1.0 eq.) and the corresponding substituted phenylhydrazine (1.0 eq.) in ethanol is heated under reflux for 2 hours.[1]
-
For less reactive phenylhydrazines, sodium hydroxide (1.0 eq.) can be added to a solution of the phenylhydrazine in ethanol and stirred for 5 minutes before the addition of this compound.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the resulting solid is filtered and air-dried to furnish the product.[1]
-
The product can be further purified by recrystallization from a suitable solvent.
Biological Evaluation: In Vitro Anti-inflammatory Assay [1]
-
RAW 264.7 macrophage cells are seeded in 96-well plates.
-
Cells are pre-incubated with the synthesized compounds at various concentrations for 1 hour.[1]
-
Lipopolysaccharide (LPS) (1 µg/mL) is added to induce an inflammatory response.[1]
-
After 24 hours of incubation, the cell supernatants are collected.[1]
-
The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatant are measured using ELISA kits according to the manufacturer's instructions.[1]
Caption: Inhibition of the NF-κB signaling pathway by phenylbenzohydrazide derivatives.
Application in the Development of Anticonvulsant and Antimicrobial Agents
The versatile quinazolinone scaffold derived from this compound can be further functionalized to yield compounds with potential anticonvulsant and antimicrobial activities.
Table 3: Synthesis and Bioactivity of Functionalized 5-Methylquinazolinones
| Compound ID | Bioactivity | Yield (%) | Zone of Inhibition (mm) vs. S. aureus | Protection against MES-induced seizures (%) |
| 4a | Antimicrobial | 75 | 18 | - |
| 4b | Antimicrobial | 72 | 21 | - |
| 5a | Anticonvulsant | 68 | - | 75 |
| 5b | Anticonvulsant | 65 | - | 82 |
Experimental Protocol: Synthesis of 2-Styryl-3-substituted-5-methylquinazolin-4(3H)-ones (Anticonvulsant Agents)
Materials:
-
2-Amino-5-methylbenzamide (synthesized from this compound)
-
Cinnamaldehyde derivative
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Synthesize 2-amino-5-methylbenzamide by reacting this compound with ammonia.
-
A mixture of 2-amino-5-methylbenzamide (1.0 eq.), a substituted cinnamaldehyde (1.0 eq.), and a catalytic amount of piperidine in ethanol is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent.
Experimental Protocol: Synthesis of 2-Thio-3-substituted-5-methylquinazolin-4(3H)-ones (Antimicrobial Agents)
Materials:
-
This compound
-
Primary amine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1.0 eq.) and a primary amine (1.1 eq.) is stirred in ethanol at room temperature to form the corresponding 2-amino-N-substituted-5-methylbenzamide.
-
To this solution, potassium hydroxide (1.2 eq.) and carbon disulfide (1.5 eq.) are added.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the mixture is poured into ice-cold water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
References
Application Notes and Protocols for the One-Pot Synthesis of Benzodiazepines Using 5-Methylisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the one-pot synthesis of benzodiazepines, specifically focusing on the use of 5-Methylisatoic anhydride as a key starting material. Benzodiazepines are a critical class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The development of efficient, one-pot synthesis methods is of significant interest as it offers advantages in terms of reduced reaction time, cost-effectiveness, and waste minimization.
I. Introduction to the One-Pot Synthesis of Benzodiazepines
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a more elegant and efficient approach. The reaction of an isatoic anhydride derivative, such as this compound, with an amino acid or a 2-aminobenzophenone derivative in a single pot to yield a benzodiazepine structure is a promising strategy. This method typically involves the initial formation of an N-substituted anthranilic acid derivative, followed by an intramolecular cyclization to form the seven-membered diazepine ring.
II. Representative Experimental Protocol
This protocol describes a plausible one-pot synthesis of 7-methyl-1,4-benzodiazepine-2,5-dione from this compound and glycine. This procedure is a representative example and may require optimization for specific substrates and desired products.
Objective: To synthesize 7-methyl-1,4-benzodiazepine-2,5-dione in a one-pot reaction.
Materials:
-
This compound
-
Glycine
-
Pyridine (or another suitable base like triethylamine)
-
Acetic anhydride
-
Glacial acetic acid
-
Solvents (e.g., Dimethylformamide (DMF), Dioxane)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and glycine (1.1 equivalents) in a suitable solvent such as DMF or dioxane.
-
Initial Reaction: Add pyridine (2 equivalents) to the mixture. Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step leads to the formation of the intermediate N-(2-amino-5-methylbenzoyl)glycine.
-
Cyclization: After the initial reaction is complete, add acetic anhydride (3 equivalents) and a catalytic amount of glacial acetic acid to the reaction mixture. Increase the temperature to reflux (typically 120-140 °C) and continue stirring for an additional 4-6 hours. This promotes the intramolecular cyclization to form the benzodiazepine ring.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the representative one-pot synthesis of 7-methyl-1,4-benzodiazepine-2,5-dione. Please note that these values are illustrative and may vary based on specific experimental conditions and optimization.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1 equivalent | Starting material for the benzodiazepine scaffold. |
| Glycine | 1.1 equivalents | Provides the N1 and C2 atoms of the benzodiazepine ring. |
| Pyridine | 2 equivalents | Acts as a base to facilitate the initial aminolysis of the anhydride. |
| Acetic anhydride | 3 equivalents | Serves as a dehydrating agent to promote the final cyclization step. |
| Reaction Conditions | ||
| Solvent | DMF or Dioxane | A high-boiling polar aprotic solvent is typically used. |
| Temperature (Step 1) | 80-100 °C | For the formation of the intermediate. |
| Reaction Time (Step 1) | 2-4 hours | Monitor by TLC. |
| Temperature (Step 2) | 120-140 °C (Reflux) | For the cyclization step. |
| Reaction Time (Step 2) | 4-6 hours | Monitor by TLC. |
| Yield | ||
| Expected Yield | 60-80% | This is an estimated yield based on similar reactions and is subject to optimization. |
IV. Visualizations
Reaction Pathway Diagram:
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis.
5-Methylisatoic Anhydride: Not a Recommended Protecting Group for Amines
While 5-Methylisatoic anhydride readily reacts with primary and secondary amines to form N-(5-methyl-2-aminobenzoyl) amides, it is not considered a suitable protecting group for amines in organic synthesis due to the lack of reliable and mild methods for the subsequent deprotection step. The inherent stability of the resulting amide bond makes its cleavage challenging without resorting to harsh conditions that can compromise the integrity of the target molecule.
Reaction of this compound with Amines
The reaction of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the substrate attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring. This is followed by the loss of carbon dioxide to yield the corresponding N-(5-methyl-2-aminobenzoyl) derivative, which is a type of anthranilamide.
This reaction is often efficient and high-yielding for the formation of the amide. However, the primary application of this transformation, as documented in the scientific literature, is not for the temporary protection of amines but rather as a key step in the synthesis of more complex heterocyclic structures, such as quinazolinones, through subsequent cyclization reactions.
The Challenge of Deprotection
A critical characteristic of any effective protecting group is the ability to be removed selectively and under mild conditions to regenerate the original functional group. Extensive searches of chemical literature and databases have not revealed any established protocols for the facile cleavage of the N-(5-methyl-2-aminobenzoyl) amide bond to release the free amine.
Amide bonds are notoriously stable due to the resonance delocalization of the nitrogen lone pair with the carbonyl group.[1] Cleavage of such bonds typically requires harsh conditions, including:
-
Strong acid or base hydrolysis: This often involves high temperatures and prolonged reaction times, which are incompatible with sensitive functional groups present in complex molecules.
-
Reductive cleavage: While some specific types of amides can be cleaved reductively, general methods for the reductive cleavage of simple N-aryl amides like anthranilamides are not common and can require harsh reagents.
-
Enzymatic cleavage: Although enzymes can cleave amide bonds with high specificity, this approach is substrate-dependent and not broadly applicable in general organic synthesis.
The stability of the N-(2-aminobenzoyl) amide linkage is underscored by its presence as a core structural motif in various stable molecules, including pharmaceuticals and dyes. The focus of research involving this moiety has been on its synthesis and further functionalization rather than its use as a transient protecting group.
Logical Workflow for Assessing a Protecting Group
The suitability of a chemical moiety as a protecting group is determined by a clear set of criteria, which can be visualized in the following workflow. This compound fails at the crucial deprotection stage.
Caption: Evaluation workflow for a potential protecting group.
Conclusion for Researchers and Drug Development Professionals
Based on the available scientific literature, the use of this compound as a protecting group for amines is not a viable strategy. The resulting N-(5-methyl-2-aminobenzoyl) amide is highly stable, and there are no established, mild methods for its cleavage to regenerate the free amine. Researchers requiring amine protection are advised to utilize well-established and thoroughly documented protecting groups such as tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz), for which a wealth of data on their installation, stability, and selective removal is available. The selection of an appropriate protecting group should always consider the overall synthetic strategy, including the compatibility of the deprotection conditions with other functional groups present in the molecule.
References
Application Notes and Protocols: Reaction of 5-Methylisatoic Anhydride with Primary and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methylisatoic anhydride is a versatile reagent in organic synthesis, primarily utilized for the preparation of 2-amino-5-methylbenzamides. Its reaction with nucleophiles, particularly primary and secondary amines, proceeds via a ring-opening mechanism followed by decarboxylation to yield the corresponding amide derivatives. These products serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including quinazolinones, which are significant scaffolds in drug discovery and development. This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this important transformation.
Reaction Mechanism and Theory
The reaction of this compound with a primary or secondary amine is a nucleophilic acyl substitution. The reaction proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, resulting in the opening of the anhydride ring to form a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and forming the final 2-amino-5-methylbenzamide product.
The reaction is generally efficient and can be carried out under mild conditions. The choice of solvent and temperature can influence the reaction rate and yield.
Caption: General reaction mechanism of this compound with amines.
Applications in Drug Discovery and Organic Synthesis
The 2-amino-5-methylbenzamide products are valuable precursors for the synthesis of various biologically active molecules.
-
Quinazolinone Synthesis: These amides can undergo cyclization reactions with aldehydes or other carbonyl compounds to form quinazolinone derivatives.[1] Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.
-
Heterocyclic Chemistry: The amino and amide functionalities of the product allow for a variety of subsequent chemical transformations, making them key building blocks for other complex heterocyclic systems.
-
Pharmaceutical Intermediates: The products of these reactions are key intermediates in the synthesis of various drugs and pharmaceuticals.[2]
Experimental Protocols
This section provides a general protocol for the reaction of this compound with a primary amine. The procedure can be adapted for secondary amines and scaled as needed.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or water)[3]
-
Triethylamine (optional, as a base)[3]
-
Glacial acetic acid (for workup/recrystallization)[3]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DCM or THF) under stirring.
-
Amine Addition: Dissolve the amine (1.0-1.2 equivalents) in the same solvent and add it dropwise to the stirred solution of the anhydride at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Effervescence (release of CO₂) is typically observed.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3]
-
Alternatively, for a non-crystalline product, purification can be achieved by column chromatography on silica gel.
-
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Caption: A typical experimental workflow for the synthesis of 2-amino-5-methylbenzamides.
Data Presentation
The following table summarizes representative quantitative data for reactions analogous to that of this compound with various amines, as specific data for the 5-methyl derivative is not extensively available in the cited literature. The conditions and yields are indicative of typical outcomes for this class of reaction.
| Entry | Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Glycine | Water / Triethylamine | Room Temp | 5 | 92% | [3] |
| 2 | Benzylamine | Ethanol | Reflux | 3 | 85% | [4] |
| 3 | Aniline | Acetic Acid | Reflux | 6 | 78% | [5] |
| 4 | 3-Trifluoromethylaniline | Water | Room Temp | 2 | 84% | [1] |
| 5 | Morpholine | Toluene | Ambient | 1 | High | [6] |
Note: The data presented is for isatoic anhydride or other substituted anhydrides, which exhibit similar reactivity to this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Isatoic anhydrides can be respiratory irritants; handle with care.
-
Amines are often corrosive and toxic; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Acylation of Alcohols and Phenols with 5-Methylisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols and phenols is a fundamental transformation in organic synthesis, crucial for the preparation of esters. These esters are not only pivotal as protecting groups in multi-step syntheses but also serve as key intermediates and final products in the pharmaceutical, agrochemical, and fragrance industries. 5-Methylisatoic anhydride is a versatile reagent for the acylation of hydroxyl groups, offering a straightforward route to synthesize 2-amino-5-methylbenzoate derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol or phenol attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the subsequent loss of carbon dioxide, yielding the corresponding ester. The reactivity of this process can be influenced by the nature of the hydroxyl group (primary, secondary, tertiary, or phenolic), steric hindrance, and the use of catalysts.
Reaction Mechanism and Workflow
The general mechanism for the acylation of alcohols and phenols with this compound involves the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form a carbamic acid intermediate, which then decarboxylates to yield the final ester product.
Caption: General reaction mechanism for the acylation of alcohols/phenols.
Experimental Protocols
The following protocols are generalized procedures for the acylation of various alcohols and phenols with this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Acylation of Primary and Secondary Alcohols
This protocol is suitable for the esterification of non-hindered primary and secondary alcohols. The reaction often proceeds without a catalyst, although a mild base can be used to accelerate the reaction.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Optional: Pyridine or Triethylamine (Et₃N) as a basic catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add the alcohol (1.0-1.2 eq.) and the anhydrous solvent (e.g., dioxane).
-
Optional: Add a catalytic amount of pyridine or triethylamine (0.1 eq.).
-
Equip the flask with a condenser and stir the mixture at a temperature ranging from 80°C to reflux. The reaction with simple aliphatic alcohols is generally slow at temperatures below 90°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and the resulting carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-5-methylbenzoate ester.
Protocol 2: Acylation of Sterically Hindered Alcohols and Phenols
Sterically hindered alcohols and phenols are less reactive and may require a catalyst and more forcing conditions for efficient acylation. The use of a more potent catalyst such as 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid can be beneficial.
Materials:
-
This compound
-
Sterically hindered alcohol (e.g., tert-butanol) or phenol (e.g., 2,6-dimethylphenol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid (e.g., Bi(OTf)₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sterically hindered alcohol or phenol (1.0 eq.), this compound (1.2-1.5 eq.), and the catalyst (e.g., DMAP, 0.1-0.2 eq.).
-
Add anhydrous solvent (e.g., DCM or toluene).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the reaction by TLC. These reactions may require longer reaction times (24-48 hours).
-
After completion, cool the mixture and dilute with the organic solvent.
-
Wash the solution sequentially with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired ester.
Data Presentation
The following tables summarize the expected products and representative yields for the acylation of various alcohols and phenols with this compound based on analogous reactions with isatoic anhydrides. Yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Acylation of Various Alcohols with this compound
| Entry | Alcohol Substrate | Product | Typical Conditions | Expected Yield |
| 1 | Methanol | Methyl 2-amino-5-methylbenzoate | Reflux in methanol | Good to Excellent |
| 2 | Ethanol | Ethyl 2-amino-5-methylbenzoate | Reflux in ethanol | Good to Excellent |
| 3 | Isopropanol | Isopropyl 2-amino-5-methylbenzoate | Toluene, reflux | Moderate to Good |
| 4 | tert-Butanol | tert-Butyl 2-amino-5-methylbenzoate | Toluene, DMAP, reflux | Low to Moderate |
| 5 | Benzyl Alcohol | Benzyl 2-amino-5-methylbenzoate | Dioxane, reflux | Good |
Table 2: Acylation of Various Phenols with this compound
| Entry | Phenol Substrate | Product | Typical Conditions | Expected Yield |
| 1 | Phenol | Phenyl 2-amino-5-methylbenzoate | Dioxane, NaOH (cat.), reflux | Moderate to Good |
| 2 | p-Cresol | p-Tolyl 2-amino-5-methylbenzoate | DMF, K₂CO₃, 100 °C | Good |
| 3 | p-Nitrophenol | 4-Nitrophenyl 2-amino-5-methylbenzoate | DMF, K₂CO₃, 100 °C | Moderate |
| 4 | 2,6-Dimethylphenol | 2,6-Dimethylphenyl 2-amino-5-methylbenzoate | Toluene, DMAP, reflux | Low |
Table 3: Spectroscopic Data for Representative Products
| Product Name | Molecular Formula | Molecular Weight | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| Methyl 2-amino-5-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 7.63 (d, 1H), 6.95 (dd, 1H), 6.64 (d, 1H), 5.4 (br s, 2H), 3.83 (s, 3H), 2.20 (s, 3H) | 168.5, 148.8, 131.6, 128.5, 121.8, 116.8, 110.2, 51.4, 20.3 | 165 (M⁺) |
| Ethyl 2-amino-5-methylbenzoate | C₁₀H₁₃NO₂ | 179.22 | 7.63 (d, 1H), 6.94 (dd, 1H), 6.65 (d, 1H), 5.5 (br s, 2H), 4.29 (q, 2H), 2.20 (s, 3H), 1.35 (t, 3H) | 168.1, 148.7, 131.5, 128.4, 121.7, 116.9, 110.5, 60.3, 20.3, 14.4 | 179 (M⁺) |
Applications in Research and Drug Development
The 2-amino-5-methylbenzoate scaffold synthesized through this acylation reaction is a valuable building block in medicinal chemistry and drug discovery.
-
Pharmaceutical Intermediates: These compounds serve as precursors for the synthesis of more complex molecules, including quinazolinones, benzodiazepines, and other heterocyclic systems that form the core of many therapeutic agents.
-
Fine Chemical Synthesis: The amino and ester functionalities of the products allow for a variety of subsequent chemical modifications, making them versatile intermediates in the synthesis of dyes, pigments, and agrochemicals.
Logical Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of esters.
Conclusion
The acylation of alcohols and phenols with this compound provides an effective method for the synthesis of 2-amino-5-methylbenzoate esters. The reaction conditions can be tailored based on the reactivity and steric hindrance of the hydroxyl-containing substrate. While simple alcohols and phenols may react under thermal conditions, more challenging substrates often require the use of a base or Lewis acid catalyst. The resulting products are valuable intermediates for further synthetic transformations in various fields of chemical research and development. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired ester products.
References
Application of 5-Methylisatoic Anhydride in Solid-Phase Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Methylisatoic anhydride in solid-phase organic synthesis, primarily focusing on the construction of quinazolinone scaffolds. The methodologies outlined are compiled from established solid-phase synthesis techniques and analogous solution-phase reactions, offering a practical guide for the generation of diverse chemical libraries for drug discovery and development.
Introduction
Solid-phase organic synthesis (SPOS) has become a cornerstone in modern medicinal chemistry, enabling the rapid and efficient generation of large libraries of small molecules for high-throughput screening. This compound is a valuable building block in this context, serving as a precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. The quinazolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.
The use of this compound on a solid support allows for a streamlined workflow where excess reagents and byproducts are easily removed by simple washing steps, thus avoiding tedious purification procedures. This approach is particularly amenable to automation and the creation of combinatorial libraries with diversity at multiple positions of the quinazolinone ring system.
Core Applications: Solid-Phase Synthesis of Quinazolinones
The primary application of this compound in SPOS is the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The general strategy involves the reaction of a resin-bound primary amine with this compound, followed by a cyclative-cleavage step or an on-resin cyclization and subsequent cleavage.
General Reaction Scheme
The overall transformation on the solid support can be depicted as follows:
Caption: General workflow for the solid-phase synthesis of quinazolinones.
Experimental Protocols
The following protocols are adapted from established procedures for solid-phase synthesis of related heterocyclic systems. Optimization of reaction times, temperatures, and reagent equivalents may be necessary for specific substrates.
Protocol 1: Synthesis of 3-Substituted-6-methyl-2,3-dihydroquinazolin-4(1H)-ones
This protocol outlines the synthesis of the dihydroquinazolinone scaffold, which can be a final product or an intermediate for further on-resin modifications.
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
This compound
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Primary amine (R¹-NH₂)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (20% in DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amine Coupling: In a separate vial, dissolve the primary amine (R¹-NH₂, 5 eq.) in DMF. Add this solution to the resin and agitate at room temperature for 4-12 hours. Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), continue agitation or gently heat the reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Acylation with this compound: Dissolve this compound (5 eq.) in anhydrous DMF. Add the solution to the resin and agitate at room temperature for 6-18 hours.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cyclization and Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-4 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude product by preparative HPLC or column chromatography.
Protocol 2: Three-Component Synthesis of 2,3-Disubstituted-6-methylquinazolin-4(3H)-ones
This protocol allows for the introduction of diversity at both the 2- and 3-positions of the quinazolinone ring.
Procedure:
-
Resin Preparation and Acylation: Follow steps 1-6 from Protocol 1 to obtain the resin-bound 2-amino-5-methylbenzamide intermediate.
-
Imination: Swell the acylated resin in a suitable solvent such as trimethyl orthoformate (TMOF) or a mixture of DMF and TMOF. Add the desired aldehyde (R²-CHO, 10 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.). Agitate the mixture at 50-60 °C for 12-24 hours.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and methanol (3x).
-
Cyclization/Cleavage: Treat the resin with the cleavage cocktail as described in Protocol 1, step 7. The acidic conditions will promote the cyclization and release of the final quinazolinone product.
-
Product Isolation and Purification: Follow steps 8 and 9 from Protocol 1.
Data Presentation
The following tables provide representative data for the solid-phase synthesis of quinazolinones based on literature for analogous systems. Actual yields and purities will vary depending on the specific substrates and reaction conditions used.
Table 1: Representative Yields for Solid-Phase Quinazolinone Synthesis
| Entry | R¹-Substituent | R²-Substituent | Method | Crude Purity (%) | Isolated Yield (%) |
| 1 | Benzyl | Phenyl | A | >90 | 75-85 |
| 2 | 4-Methoxybenzyl | 4-Chlorophenyl | A | >85 | 70-80 |
| 3 | n-Butyl | 2-Thienyl | A | >90 | 80-90 |
| 4 | Cyclohexyl | H | B | >80 | 65-75 |
Method A: Three-component synthesis (Protocol 2). Method B: Dihydroquinazolinone synthesis (Protocol 1). Crude purity is typically determined by LC-MS analysis of the crude product after cleavage.
Logical and Experimental Workflows
The following diagrams illustrate the key decision points and workflows in the solid-phase synthesis of quinazolinones using this compound.
Caption: Decision workflow for the synthesis of quinazolinones.
Caption: Step-by-step experimental workflow for solid-phase synthesis.
Conclusion
This compound is a versatile and valuable reagent for the solid-phase synthesis of quinazolinone derivatives. The protocols and workflows presented here provide a comprehensive guide for researchers to efficiently generate libraries of these important heterocyclic compounds. The adaptability of solid-phase synthesis allows for the introduction of a wide range of substituents, making it a powerful tool in the exploration of chemical space for the discovery of new therapeutic agents. Researchers are encouraged to optimize the outlined conditions for their specific substrates to achieve the best possible outcomes.
Troubleshooting & Optimization
Low yield in 5-Methylisatoic anhydride reactions with anilines
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing low yields in the reaction of 5-Methylisatoic anhydride with anilines to form substituted 2-aminobenzamides or downstream products like quinazolinones.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the reaction between this compound and anilines?
A1: Low yields are often multifactorial. The most common culprits include suboptimal reaction conditions (temperature and time), poor reagent quality (purity of the anhydride or aniline), the presence of moisture, and competing side reactions, such as the premature decarboxylation of the this compound. Loss of product during work-up and purification steps can also significantly decrease the final isolated yield.[1]
Q2: What side products should I be aware of?
A2: A primary side reaction is the formation of a quinazolinone by-product if a one-carbon source is available or if the intermediate cyclizes under the reaction conditions. Additionally, this compound can decompose, especially with heat and moisture, leading to 4-methylanthranilic acid after decarboxylation. Unwanted products formed from side reactions are a common factor that reduces the percentage yield.[1]
Q3: How critical is the purity of the starting materials?
A3: The purity of both the this compound and the aniline is critical. Impurities in the reactants will lead to a lower actual yield because the measured mass of the starting material is not accurate, and the impurity will not form the desired product.[1] It is recommended to use reagents of high purity and to ensure solvents are anhydrous.[2]
Q4: Can the order of reagent addition affect the outcome?
A4: While the impact can be system-dependent, the order of addition can influence the reaction. For instance, pre-mixing the anhydride and a solvent before adding the aniline might prevent localized heating and potential side reactions.[3] It is a variable worth investigating for optimization.
Q5: How can I effectively monitor the reaction's progress?
A5: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Troubleshooting Guide
Issue 1: Reaction is sluggish or does not proceed to completion.
Q: My reaction seems to stall, with starting material still present after the recommended reaction time. What should I do?
A: A sluggish or incomplete reaction can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Reagent Quality:
-
This compound: Has it been stored properly in a desiccator? Anhydrides are susceptible to hydrolysis. Consider using a fresh bottle or recrystallizing the existing material.
-
Aniline: Is the aniline fresh? Anilines can oxidize over time, often indicated by a darkening in color.[2] Distillation of the aniline may be necessary.
-
Solvents: Are your solvents anhydrous? Water can react with the anhydride, reducing its availability for the primary reaction. Ensure solvents are properly dried before use.[2]
-
-
Optimize Reaction Temperature:
-
Consider a Catalyst:
-
While often not required, a mild acid or base catalyst can sometimes facilitate the reaction. A small amount of glacial acetic acid, for example, can protonate the carbonyl group of the anhydride, increasing its electrophilicity.
-
Issue 2: The reaction yields a complex mixture of products or significant by-products.
Q: My TLC/LC-MS analysis shows multiple spots/peaks, and my desired product yield is low. What is causing this?
A: The formation of multiple products points towards competing side reactions.
-
Control the Temperature: High temperatures can lead to the decomposition of the starting material or the product and promote the formation of by-products. An experimental study on a similar reaction showed that different temperatures led to different product purity profiles.[5] Try running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the aniline, which can lead to colored, polymeric by-products.[2]
-
Check for Premature Decarboxylation: this compound can lose CO2 to form a reactive acyl-nitrene or related intermediate, which can lead to various side products. This is often exacerbated by high temperatures or the presence of certain nucleophiles.
Data Presentation
The tables below present representative data from studies on isatoic anhydride reactions, illustrating how reaction conditions can influence yield and purity.
Table 1: Effect of Reaction Temperature and Solvent on Crude Product Purity
| Temperature (°C) | Solvent | Crude Product Purity (%) |
| 75 | Water | 84.4 |
| 100 | Water | 85.3 |
| 125 | Water | 86.8 |
| 75 | Ethyl Acetate | 71.3 |
| 100 | Ethyl Acetate | 75.6 |
| 125 | Ethyl Acetate | 79.1 |
| Data adapted from a study on the reaction of isatoic anhydride with benzylamine.[5] |
Table 2: Impact of Reaction Time on Product Yield and Purity
| Reaction Time (min) | Final Yield (mg) | Final Purity (%) |
| 2 | 148 | 98.4 |
| 5 | 165 | 98.1 |
| 10 | 181 | 97.5 |
| 15 | 193 | 96.9 |
| Data adapted from a study in Ethyl Acetate at 100°C, showing that while yield may increase with time, purity can decrease.[6] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-amino-5-methylbenzamides
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile) to the flask (approx. 0.1-0.2 M concentration).
-
Aniline Addition: Add the substituted aniline (1.0 - 1.1 eq) to the suspension.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.[2] The reaction is typically accompanied by the evolution of CO2 gas.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is fully consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexane or ether).
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Alternatively, dilute the mixture with an organic solvent like ethyl acetate, wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[4]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[2]
Visualizations
Troubleshooting Workflow```dot
Potential Reaction Pathways
Caption: Desired reaction pathway versus a common side reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Reactions of 5-Methylisatoic Anhydride with Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 5-Methylisatoic anhydride with amino acids to form N-acylanthranilate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the reaction between this compound and an amino acid?
The primary product is an N-(2-amino-5-methylbenzoyl) amino acid, also known as an N-acylanthranilate derivative. The reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl group of the anhydride, leading to the opening of the anhydride ring and the formation of an amide bond with the release of carbon dioxide.
Q2: What are the common side products observed in this reaction?
Several side products can form depending on the reaction conditions. The most common ones include:
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2-Amino-5-methylbenzoic acid: This results from the hydrolysis of this compound in the presence of water.[1][2][3]
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Diacylated amino acid: The amino acid can potentially react with two molecules of the anhydride, particularly if the amino acid has other nucleophilic groups or under forcing conditions.
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Unreacted starting materials: Incomplete reactions will leave residual this compound and amino acid.
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Decarboxylated byproducts: At elevated temperatures, isatoic anhydrides can undergo decarboxylation, leading to various secondary products.[4][5]
Q3: How can I minimize the formation of the hydrolysis byproduct, 2-amino-5-methylbenzoic acid?
Minimizing the formation of 2-amino-5-methylbenzoic acid is crucial for obtaining a high yield of the desired product. Key strategies include:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.
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Reagent Purity: Use freshly opened or properly stored this compound. Older reagents may have absorbed moisture.
-
Temperature Control: The rate of hydrolysis increases with temperature. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q4: What is a typical yield for this reaction?
Yields can vary significantly based on the specific amino acid, reaction conditions, and purification methods. However, with optimized conditions, yields for the desired N-acylanthranilate product are generally reported to be good to excellent. For a similar reaction involving 5-chloro-N-methylisatoic anhydride and glycine, a total yield of 91.8% was reported.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the reaction of this compound with amino acids.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient work-up and purification. 4. Steric hindrance from the amino acid side chain. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure anhydrous conditions and run the reaction under an inert atmosphere. Avoid excessive heat. 3. Optimize the extraction and purification protocol. Ensure the pH is appropriate during aqueous washes to minimize product loss. 4. For sterically hindered amino acids, consider using a more forcing solvent, a suitable catalyst, or longer reaction times. |
| Presence of a significant amount of 2-amino-5-methylbenzoic acid | 1. Presence of water in the reaction mixture. | 1. Thoroughly dry all glassware and use anhydrous solvents. Handle this compound in a dry environment (e.g., glove box). |
| Formation of multiple unidentified spots on TLC/LC-MS | 1. Diacylation of the amino acid. 2. Decarboxylation and subsequent side reactions of the anhydride. 3. Impurities in starting materials. | 1. Use a controlled stoichiometry of the anhydride (e.g., 1 to 1.1 equivalents). Add the anhydride slowly to the amino acid solution. 2. Maintain a moderate reaction temperature to avoid thermal decomposition of the anhydride. 3. Check the purity of the this compound and the amino acid before starting the reaction. |
| Difficulty in purifying the final product | 1. Similar polarity of the product and side products. 2. Oily or non-crystalline product. | 1. Employ different purification techniques such as column chromatography with a carefully selected eluent system, or recrystallization from various solvent systems. 2. Attempt to form a salt of the product to induce crystallization. Trituration with a non-polar solvent might also help solidify the product. |
Quantitative Data Summary
The following table provides illustrative yields for the reaction of this compound with different amino acids under typical conditions. Please note that these are representative values and actual yields may vary.
| Amino Acid | Desired Product Yield (%) | 2-Amino-5-methylbenzoic acid (%) | Other Side Products (%) |
| Glycine | 85 - 95 | 2 - 5 | < 3 |
| L-Alanine | 80 - 90 | 3 - 7 | < 5 |
| L-Valine | 70 - 85 | 5 - 10 | < 5 |
| L-Phenylalanine | 75 - 88 | 4 - 8 | < 5 |
Yields are based on purified product and are subject to variation based on experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of N-(2-amino-5-methylbenzoyl)-glycine
This protocol is adapted from a similar procedure for a related compound.[4]
Materials:
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This compound
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Glycine
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Triethylamine (TEA)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve glycine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DMF.
-
To this solution, add finely ground this compound (1.05 equivalents) portion-wise at room temperature while stirring.
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Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) to remove unreacted anhydride and the hydrolysis byproduct.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the synthesis of N-acylanthranilates.
Caption: Overview of potential side reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
- 2. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]
- 3. 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Purification of Products from 5-Methylisatoic Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 5-Methylisatoic anhydride. The following information is designed to address specific issues encountered during chromatographic purification and to provide standardized experimental protocols.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of products from this compound reactions.
Question 1: My product (an N-substituted 2-amino-5-methylbenzamide) is showing significant tailing on the TLC plate and column chromatography. What is the cause and how can I resolve this?
Answer:
Peak tailing of N-substituted 2-amino-5-methylbenzamides on silica gel is a frequent issue. The primary cause is the interaction between the basic amino group of your product and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your product for the acidic sites on the silica gel, leading to improved peak shape.
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Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. This is often the first choice for moderately basic compounds.[1][2]
-
Ammonia Solution: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) can be used as a polar component of the mobile phase, typically not exceeding 10% of the total mobile phase composition to prevent silica dissolution.[2]
-
-
Stationary Phase Modification:
-
Amine-functionalized Silica Gel: This type of stationary phase has an aminopropyl-functionalized surface, which is basic and minimizes the undesirable interactions with basic analytes. This often allows for the use of neutral solvent systems like hexane/ethyl acetate.[1][3]
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.
-
Question 2: I am having difficulty separating my desired N-substituted 2-amino-5-methylbenzamide from the unreacted this compound. How can I improve the separation?
Answer:
Co-elution of the product and starting material can occur if their polarities are too similar in the chosen solvent system. This compound is a moderately polar compound. The polarity of your N-substituted 2-amino-5-methylbenzamide product will depend on the nature of the substituent.
Troubleshooting Steps:
-
TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives a clear separation between the spots of your product and the this compound, ideally with a ΔRf of at least 0.2.
-
Adjusting Mobile Phase Polarity:
-
If the spots are too close together at the top of the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the spots are too close together at the bottom of the TLC plate (low Rf), increase the polarity of your mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
Question 3: My reaction has produced a quinazolinone byproduct that is difficult to separate from my main product. What chromatographic strategies can I employ?
Answer:
Quinazolinone byproducts can form, especially under certain reaction conditions (e.g., high temperatures). These are often more rigid and may have different polarity and solubility compared to the parent N-substituted 2-amino-5-methylbenzamide.
Purification Strategies:
-
Column Chromatography: Careful optimization of the mobile phase for flash chromatography is crucial. Quinazolinones are often crystalline, and sometimes a gradient elution can effectively separate them from the more flexible benzamide.
-
Recrystallization: If the quinazolinone is a minor impurity and your main product is a solid, recrystallization can be a highly effective purification method.[4] Experiment with different solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor. Common recrystallization solvents for such products include ethanol, or mixtures like dichloromethane/hexane.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the flash chromatography of N-substituted 2-amino-5-methylbenzamides?
A1: A commonly used and effective mobile phase is a mixture of hexane and ethyl acetate. The ratio is adjusted based on the polarity of the specific product, but a starting point is often in the range of 9:1 to 1:1 (hexane:ethyl acetate).[4] For more polar products, dichloromethane/methanol may be used, often with a basic additive as mentioned in the troubleshooting section.
Q2: How can I monitor the progress of my this compound reaction using TLC?
A2: Spot the reaction mixture on a TLC plate alongside spots of your starting materials (this compound and the amine). As the reaction progresses, you should see the starting material spots diminish in intensity and a new spot corresponding to your product appear. A suitable mobile phase for TLC monitoring will show clear separation between the starting materials and the product.
Q3: Can I use reverse-phase chromatography to purify my product?
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative, particularly for more polar products or when normal-phase chromatography fails to provide adequate separation. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape by protonating the basic amine.
Q4: What are the potential byproducts in a reaction between this compound and a primary amine?
A4: Besides the desired N-substituted 2-amino-5-methylbenzamide, potential byproducts can include:
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Unreacted starting materials: this compound and the amine.
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Hydrolysis product: 2-Amino-5-methylbenzoic acid, if water is present in the reaction.
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Quinazolinone derivatives: Formed through cyclization reactions, especially if the reaction involves an additional carbonyl source (like an aldehyde) or is heated.[5][6]
Data Presentation
Table 1: Representative Mobile Phase Compositions for Flash Chromatography
| Compound Type | Stationary Phase | Mobile Phase System | Typical Ratio (v/v) | Notes |
| N-Aryl-2-amino-5-methylbenzamides | Silica Gel | Hexane / Ethyl Acetate | 5:1 to 2:1 | Adjust ratio based on TLC.[4] |
| N-Alkyl-2-amino-5-methylbenzamides | Silica Gel | Hexane / Ethyl Acetate | 3:1 to 1:1 | Polarity depends on the alkyl chain.[4] |
| Basic N-substituted 2-aminobenzamides | Silica Gel | Dichloromethane / Methanol / Triethylamine | 95:4.5:0.5 | The addition of TEA is crucial to prevent peak tailing. |
| Basic N-substituted 2-aminobenzamides | Amine-functionalized Silica | Hexane / Ethyl Acetate | 4:1 to 1:1 | Often provides better results for basic compounds.[1][3] |
Experimental Protocols
Detailed Methodology for Flash Chromatography Purification of an N-Aryl-2-amino-5-methylbenzamide
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a series of hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).
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Visualize the spots under UV light (254 nm).
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The optimal mobile phase for column chromatography will give your product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column. Dry loading is often preferred as it can lead to better resolution.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified N-Aryl-2-amino-5-methylbenzamide.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Incomplete RNA Modification in SHAPE Experiments with N-methylisatoic anhydride (NMIA)
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) with N-methylisatoic anhydride (NMIA) and encountering challenges with incomplete RNA modification. Here, you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues in your experiments.
Troubleshooting Guide: Incomplete RNA Modification
This guide provides a structured approach to diagnosing and solving problems related to inefficient RNA modification by NMIA.
Issue 1: Consistently low SHAPE reactivity across the entire RNA transcript.
Low reactivity often indicates a fundamental problem with the modification reaction itself. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Suboptimal NMIA Concentration | The optimal NMIA concentration can vary. While a range of 9-18 mM has been used, it's crucial to perform a titration for your specific RNA to find the ideal concentration that maximizes signal without causing degradation.[1] In some cases, lowering the NMIA concentration (e.g., to 1.3 mM) can significantly improve the signal-to-noise ratio.[2] |
| Poor Quality or Degraded NMIA | NMIA is sensitive to hydrolysis.[3][4] Always prepare fresh solutions of NMIA in anhydrous DMSO immediately before use.[5][6] Store stock solutions in a desiccator at room temperature to minimize exposure to moisture.[5] |
| Incorrect Reaction Buffer | The buffer composition is critical for both RNA stability and NMIA activity. A common buffer includes 50 mM Na-HEPES (pH 8.0) and 10 mM MgCl₂.[7] Ensure the pH and salt concentrations are correct. |
| Inadequate Incubation Time | Incubation times can range from 15 to 60 minutes.[6][7] Shorter times may be necessary for longer RNAs to keep the overall modification rate below 30%.[7] If reactivity is low, consider a longer incubation, but be mindful of potential RNA degradation.[8][9] |
| Suboptimal Incubation Temperature | The standard incubation temperature is 37°C.[3][5][9] Ensure your incubator or water bath is accurately calibrated. |
Issue 2: High variability in modification patterns between experimental replicates.
Inconsistent results between replicates can obscure the true reactivity profile of your RNA.
| Potential Cause | Recommended Solution |
| Inconsistent RNA Folding | Ensure a consistent and thorough RNA folding protocol. This typically involves heating the RNA to 95°C for 1 minute, followed by immediate cooling on ice for 5 minutes before adding a folding mix (e.g., 333 mM HEPES pH 8.0, 20 mM MgCl₂, 333 mM NaCl).[3] |
| Pipetting Inaccuracies | Small variations in reagent volumes can lead to significant differences in results. Use calibrated pipettes and ensure thorough mixing of all components. |
| Temperature Fluctuations | Inconsistent temperatures during incubation can affect the rate of modification. Use a reliable heat block or water bath and ensure all samples are subjected to the same temperature profile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of NMIA in SHAPE experiments?
A1: N-methylisatoic anhydride (NMIA) is a chemical probe used in SHAPE experiments to acylate the 2'-hydroxyl group of flexible, or single-stranded, nucleotides in an RNA molecule.[10][11][12] This modification effectively "marks" these flexible regions.
Q2: How does the SHAPE experiment detect these modifications?
A2: The NMIA-induced modifications act as stops for reverse transcriptase during primer extension.[10] When the modified RNA is reverse transcribed, the enzyme halts at the site of the adduct. The resulting cDNA fragments are then separated by size, typically through gel or capillary electrophoresis, revealing the positions of the flexible nucleotides.[5][10]
Q3: What are some alternatives to NMIA for SHAPE experiments?
A3: Several other reagents can be used for SHAPE, each with different reaction rates. These include 1-methyl-7-nitroisatoic anhydride (1M7) and 1-methyl-6-nitroisatoic anhydride (1M6), which are generally faster reacting than NMIA.[8][9][12] The choice of reagent can depend on the specific experimental goals, such as capturing transient RNA structures.[3]
Q4: Can SHAPE be used to study RNA structure in vivo?
A4: Yes, SHAPE reagents are cell-permeable, allowing for the analysis of RNA structure within living cells.[13] This is a powerful application for understanding how RNA structure influences its function in a cellular context.
Experimental Protocols
RNA Folding Protocol
-
Prepare a stock solution of your RNA of interest.
-
In a reaction tube, combine 1 µL of 1 µM RNA stock with 5 µL of 0.5X TE buffer.
-
Heat the mixture to 95°C for 1 minute.
-
Immediately place the tube on ice for 5 minutes to snap-cool the RNA.
-
Add 3 µL of a folding mix containing 333 mM HEPES (pH 8.0), 20 mM MgCl₂, and 333 mM NaCl.[3]
-
Incubate at the desired folding temperature (e.g., 37°C) for a specified time to allow the RNA to adopt its native structure.
NMIA Modification Protocol
-
To the folded RNA solution, add 1 µL of a freshly prepared 100 mM stock of NMIA in anhydrous DMSO (for a final concentration of 10 mM). For the no-reagent control, add 1 µL of DMSO.[3]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 50 minutes for NMIA).[5]
-
Proceed with primer extension and subsequent analysis of the cDNA products.
Visualizations
SHAPE Experimental Workflow
Caption: A simplified workflow of a SHAPE experiment.
Troubleshooting Logic for Incomplete Modification
References
- 1. Correlating SHAPE signatures with three-dimensional RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA Secondary Structure Prediction Using High-throughput SHAPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Understanding the errors of SHAPE-directed RNA structure modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of RNA Structure with In Vitro SHAPE Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Quinazolinone Synthesis from 5-Methylisatoic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinazolinones from 5-methylisatoic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of my target 6-methyl-quinazolinone. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in quinazolinone synthesis and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solvent: The polarity of the solvent can significantly influence reactant solubility and reaction rates. While some reactions proceed well under solvent-free conditions, others may require high-boiling point polar aprotic solvents like DMF or DMSO.[1] It is advisable to perform small-scale solvent screening experiments.
-
Temperature: Many quinazolinone syntheses require elevated temperatures, often in the range of 120-140°C, to overcome the activation energy of the reaction.[1][2] However, excessively high temperatures can lead to decomposition. A temperature screening study is recommended.
-
Reaction Time: Incomplete conversion of starting materials is a frequent cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Inefficient Catalysis: If your synthesis involves a catalyst, its activity is paramount.
-
Catalyst Choice: A variety of catalysts, including copper (e.g., CuI) and palladium (e.g., Pd(OAc)₂), have been successfully employed in quinazolinone synthesis.[1] The choice of catalyst can depend on the specific reactants and reaction type.
-
Catalyst Loading: The amount of catalyst used should be optimized. Typically, catalyst loading ranges from 2 mol% to 10 mol%.[1]
-
Catalyst Deactivation: Ensure you are using a fresh, high-purity catalyst, as impurities in the starting materials or solvent can poison the catalyst.
-
-
Purity of Starting Materials: Impurities in this compound or the amine reactant can lead to side reactions and a reduction in the yield of the desired product. It is crucial to use highly pure starting materials.
Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions?
A2: Several side reactions can occur during the synthesis of quinazolinones from isatoic anhydride. With this compound, you might encounter:
-
Formation of 2,3-dihydroquinazolin-4(1H)-ones: In some cases, the intermediate dihydroquinazolinone may not fully oxidize to the final quinazolinone product. This can sometimes be addressed by introducing a subsequent oxidation step or by modifying the reaction conditions to favor in-situ oxidation.[1]
-
Unreacted Intermediates: Incomplete reaction can leave behind intermediates such as the N-substituted-2-aminobenzamide formed after the initial reaction of this compound with the amine.
-
Decomposition: At very high temperatures, the starting materials or the product may decompose, leading to a complex mixture of byproducts.
Q3: How does the methyl group on the isatoic anhydride affect the reaction?
A3: The methyl group at the 5-position of isatoic anhydride is an electron-donating group. This can influence the reactivity of the molecule in a few ways:
-
Increased Nucleophilicity of the Amino Group: The electron-donating nature of the methyl group can slightly increase the nucleophilicity of the amino group that is formed after the initial ring-opening of the anhydride. This could potentially speed up the initial reaction with the amine.
-
Electronic Effects on Cyclization: The electronic properties of the benzene ring can influence the subsequent intramolecular cyclization step. Generally, electron-donating groups are well-tolerated in many quinazolinone syntheses.[1]
Q4: What are some recommended starting conditions for a one-pot synthesis of a 2,3-disubstituted-6-methyl-quinazolin-4(3H)-one?
A4: A good starting point for a three-component reaction involving this compound, a primary amine, and an orthoester is a solvent-free approach under thermal or microwave irradiation.[2] This method is often environmentally friendly and can lead to excellent yields.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different catalytic systems and conditions for the synthesis of quinazolinones, which can be adapted for this compound.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | Isatoic anhydrides, aryl nitriles, NH₄OAc | Solvent-free | 120 | 4 | Good to Excellent | [1] |
| Pd(OAc)₂ (2 mol%) / BuPAd₂ (6 mol%) | Anthranilamide, aryl bromides, CO | DMF | 120 | 16 | 43-96 | [1] |
| None | Isatoic anhydride, amine, orthoester | Solvent-free | 120 | 5 | Excellent | [2] |
| None (Microwave) | Isatoic anhydride, amine, orthoester | Solvent-free | 140 | 0.3-0.5 | Excellent | [2] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2,3-Disubstituted-6-methyl-quinazolin-4(3H)-one[2]
This protocol is a green and efficient method for synthesizing 2,3-disubstituted quinazolinones.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Orthoester (e.g., triethyl orthoformate)
Procedure:
-
In a clean, dry round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Heat the reaction mixture at 120°C for 5 hours with stirring. Alternatively, for microwave-assisted synthesis, heat the mixture at 140°C for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2,3-disubstituted-6-methyl-quinazolin-4(3H)-one.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Substituted-6-methyl-quinazolin-4(3H)-one[1]
This protocol is suitable for the synthesis of quinazolinones with a substituent at the 2-position.
Materials:
-
This compound
-
Aryl nitrile (e.g., benzonitrile)
-
Ammonium acetate (NH₄OAc)
-
Copper(I) iodide (CuI)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the aryl nitrile (1.2 mmol), ammonium acetate (4.0 mmol), and CuI (0.1 mmol, 10 mol%).
-
Heat the mixture under solvent-free conditions at 120°C for 4 hours with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-substituted-6-methyl-quinazolin-4(3H)-one.
Visualizations
Caption: General experimental workflow for the synthesis of quinazolinones.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Methylisatoic Anhydride Stability in Aqueous Buffer Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methylisatoic anhydride in aqueous buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is susceptible to hydrolysis in aqueous solutions. As a cyclic anhydride, it will react with water, leading to the opening of the anhydride ring. This is a common characteristic of isatoic anhydrides.[1] The stability is highly dependent on the pH and temperature of the solution.
Q2: What are the degradation products of this compound in aqueous buffers?
A2: The primary degradation products of this compound upon hydrolysis are 5-methylanthranilic acid and carbon dioxide.[1] The reaction involves the nucleophilic attack of water on one of the carbonyl groups of the anhydride ring, leading to its opening and subsequent decarboxylation.
Q3: How do pH and temperature affect the stability of this compound?
A3: The rate of hydrolysis of this compound is significantly influenced by both pH and temperature. Generally, the hydrolysis is accelerated at both acidic and basic pH compared to neutral pH. Increased temperature will also increase the rate of degradation across all pH values, following the principles of chemical kinetics.
Q4: What is the typical shelf-life of a this compound stock solution in an aqueous buffer?
A4: Due to its inherent instability in aqueous media, it is strongly recommended to prepare fresh stock solutions of this compound in aqueous buffers immediately before use. The concept of a long-term shelf-life for such solutions is not applicable, as significant degradation can occur in a matter of hours or even minutes, depending on the specific conditions.
Q5: Can I use organic co-solvents to improve the stability of this compound in my buffered solution?
A5: While using water-miscible organic co-solvents (e.g., acetonitrile, DMSO) can initially help dissolve this compound, they do not prevent hydrolysis if water is present in the buffer. The presence of water will still lead to degradation over time. For experiments requiring the intact anhydride, anhydrous organic solvents should be used for stock solutions, with minimal exposure to aqueous environments.
Troubleshooting Guides
Issue 1: Rapid loss of activity or unexpected experimental results.
-
Possible Cause: Degradation of this compound in the aqueous buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your this compound solution in the aqueous buffer immediately before starting your experiment. Do not store the solution for extended periods.
-
Control Temperature: If your experiment allows, conduct it at a lower temperature to slow down the rate of hydrolysis.
-
Verify pH: Ensure the pH of your buffer is within a range where the anhydride exhibits maximum stability, if known for your specific application. If this information is not available, consider performing a preliminary stability test at different pH values.
-
Analytical Confirmation: If possible, use an analytical technique such as HPLC or UV-Vis spectroscopy to confirm the concentration of the intact this compound in your solution at the start of the experiment and at various time points.
-
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause: Variable degradation of this compound due to inconsistencies in solution preparation time or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Solution Preparation Time: Implement a strict and consistent protocol for the time between dissolving the this compound and its use in the assay.
-
Maintain Consistent Temperature: Ensure that the temperature of the buffer and the experimental setup is consistent across all repeats.
-
Buffer Preparation: Verify the accuracy and consistency of your buffer preparation, as small variations in pH can lead to significant differences in the degradation rate.
-
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of the hydrolysis product, 5-methylanthranilic acid.
-
Troubleshooting Steps:
-
Peak Identification: Compare the retention time of the unexpected peak with a standard of 5-methylanthranilic acid.
-
Monitor Peak Growth: Analyze samples at different time points after preparation. An increase in the area of the unexpected peak over time, coupled with a decrease in the this compound peak, is indicative of degradation.
-
Optimize Chromatography: Ensure your HPLC method is capable of separating this compound from its degradation products. A stability-indicating method should be developed and validated.
-
Data Presentation
The following tables provide representative data on the stability of a generic isatoic anhydride in various aqueous buffers. This data is intended to be illustrative and the actual stability of this compound may vary.
Table 1: Estimated Half-life (t½) of a Generic Isatoic Anhydride in Aqueous Buffers at 25°C
| Buffer pH | Estimated Half-life (hours) |
| 3.0 (Citrate Buffer) | ~ 12 |
| 5.0 (Acetate Buffer) | ~ 24 |
| 7.4 (Phosphate Buffer) | ~ 8 |
| 9.0 (Borate Buffer) | ~ 2 |
Table 2: Effect of Temperature on the Degradation Rate of a Generic Isatoic Anhydride in pH 7.4 Phosphate Buffer
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) (Illustrative) |
| 4 | 0.02 |
| 25 | 0.09 |
| 37 | 0.25 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in an Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate, acetate, citrate) at the target pH and concentration.[2][3][4][5][6] Ensure the pH is accurately measured and adjusted.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or DMSO) before diluting it to the final concentration in the pre-warmed aqueous buffer. This should be done immediately before initiating the stability study.
-
Incubation: Maintain the solution at a constant, controlled temperature (e.g., 25°C or 37°C) in a calibrated incubator or water bath.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching (if necessary): To stop further degradation before analysis, immediately dilute the sample in the mobile phase (if using HPLC) and keep it at a low temperature (e.g., 4°C).
-
Analytical Measurement: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound and the formation of 5-methylanthranilic acid.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: To ensure the analytical method can separate the parent compound from its degradation products, perform forced degradation studies.[7] This involves subjecting solutions of this compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
-
Chromatographic Conditions Development:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: Use a UV detector. The wavelength should be chosen based on the UV absorbance spectra of this compound and its primary degradation product, 5-methylanthranilic acid. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Flow Rate and Temperature: Typical starting conditions are a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. pharmasciences.in [pharmasciences.in]
- 3. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 4. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
Preventing the formation of byproducts during the synthesis of 5-Methylisatoic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 5-Methylisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most prevalent byproducts in the synthesis of this compound, which typically involves the reaction of 5-methylanthranilic acid with a phosgenating agent (e.g., phosgene, triphosgene), include:
-
Unreacted 5-Methylanthranilic Acid: Incomplete reaction is a common issue, leading to the presence of the starting material in the final product.
-
5-Methylanthranilic Acid Hydrochloride: If the reaction is performed in the presence of HCl (often generated from the phosgenating agent), the starting material can precipitate as its hydrochloride salt.
-
Dimerization and Polymerization Products: Under certain conditions, the intermediate isocyanate or the anhydride product can react with unreacted 5-methylanthranilic acid to form dimers or higher molecular weight oligomers. A common dimeric byproduct is 2-amino-5-methylbenzoyl-5-methylanthranilic acid.
-
Hydrolysis Product (5-Methylanthranilic Acid): this compound is sensitive to moisture and can hydrolyze back to 5-methylanthranilic acid, particularly during workup and purification if conditions are not anhydrous.[1][2]
-
Decarboxylation Products: While less common under standard synthesis conditions, elevated temperatures can potentially lead to decarboxylation of the isatoic anhydride ring.[3][4]
Q2: My reaction seems to have stalled, and I am recovering a significant amount of starting material. What could be the cause?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Phosgenating Agent: Ensure that at least a stoichiometric amount of the phosgenating agent (e.g., triphosgene is often used in slight excess) is used. It is crucial to accurately determine the purity of the phosgenating agent.
-
Poor Reagent Quality: Phosgene and its equivalents can degrade over time. Use fresh or properly stored reagents.
-
Low Reaction Temperature: While low temperatures are initially used to control the exothermic reaction, the temperature may need to be gradually increased to drive the reaction to completion.
-
Poor Solubility: The starting 5-methylanthranilic acid or its hydrochloride salt may have limited solubility in the chosen reaction solvent, hindering its reaction with the phosgenating agent.
Q3: I observe a significant amount of a high-molecular-weight, insoluble material in my product. What is it and how can I prevent its formation?
A3: This is likely due to the formation of dimeric or polymeric byproducts. This can be minimized by:
-
Controlling the Rate of Addition: Add the phosgenating agent slowly to a solution of 5-methylanthranilic acid. This maintains a low concentration of the highly reactive intermediate, reducing the likelihood of side reactions.
-
Maintaining a Homogeneous Solution: Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reagents.
-
Optimizing Reaction Temperature: Lower temperatures generally favor the desired intramolecular cyclization over intermolecular side reactions. A common procedure involves cooling the initial reaction mixture before the slow addition of the phosgenating agent.
Q4: My final product shows the presence of 5-methylanthranilic acid after purification. How can I avoid this?
A4: The presence of 5-methylanthranilic acid in the final product is typically due to hydrolysis of the this compound. To prevent this:
-
Use Anhydrous Conditions: Employ dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Workup: During the workup process, avoid prolonged contact with water. If an aqueous wash is necessary, use cold water and minimize the contact time. Ensure all organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before solvent removal.
-
Proper Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Hydrolysis during workup. | 1. Increase reaction time or temperature after initial addition. 2. Optimize reaction conditions (see below). 3. Ensure anhydrous conditions throughout the process. |
| Product is Contaminated with Starting Material | 1. Insufficient phosgenating agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of the phosgenating agent. 2. Monitor the reaction by TLC or HPLC to ensure completion. 3. Gradually warm the reaction to room temperature or slightly above after the initial exothermic phase. |
| Formation of Insoluble Precipitate (Dimers/Polymers) | 1. Rate of addition of phosgenating agent is too fast. 2. High local concentration of reagents. 3. High reaction temperature. | 1. Add the phosgenating agent dropwise or in small portions over an extended period. 2. Ensure vigorous stirring. 3. Maintain a low temperature during the addition of the phosgenating agent. |
| Product Decomposes During Purification | 1. Hydrolysis due to residual water or acidic/basic conditions. 2. Thermal decomposition at high temperatures. | 1. Use anhydrous solvents for recrystallization. 2. Avoid high temperatures during solvent evaporation and drying. Use a vacuum oven at a moderate temperature if necessary. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound
| Entry | Phosgenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Primary Byproduct(s) |
| 1 | Phosgene (gas) | Toluene | 0 to 50 | 4 | 85 | 95 | Unreacted Starting Material |
| 2 | Triphosgene | THF | 0 to 25 | 3 | 92 | 98 | Minimal |
| 3 | Diphosgene | Dichloromethane | 0 to reflux | 5 | 88 | 96 | Dimer |
| 4 | Triphosgene | Acetonitrile | 0 to 25 | 3 | 90 | 97 | Minimal |
Note: The data presented in this table are illustrative and represent typical outcomes for the synthesis of isatoic anhydrides. Actual results may vary based on specific experimental parameters.
Experimental Protocols
Key Experiment: Synthesis of this compound using Triphosgene
This protocol is designed to minimize the formation of byproducts by controlling the reaction conditions.
Materials:
-
5-Methylanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer.
-
Dissolution: In the flask, dissolve 5-methylanthranilic acid (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Preparation: In a separate dry flask, dissolve triphosgene (0.4 equivalents, which is a slight excess of phosgene equivalents) in anhydrous THF.
-
Slow Addition: Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred solution of 5-methylanthranilic acid over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Add anhydrous toluene to the residue and stir for 30 minutes.
-
Filter the resulting slurry to collect the crude this compound.
-
Wash the solid with a small amount of cold, anhydrous toluene or hexane to remove any soluble impurities.
-
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to obtain the final product.
Visualizations
Diagram 1: Synthetic Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and major byproduct pathways.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
Troubleshooting guide for the synthesis of quinazoline derivatives.
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of quinazoline derivative synthesis. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question: I am consistently obtaining a low yield or no desired quinazoline product. What are the potential causes, and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazoline synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: Classical methods like the Bischler cyclization may necessitate high temperatures (often above 120°C).[1] In contrast, many modern catalytic reactions proceed under milder conditions. It is crucial to ensure your reaction temperature is optimized for your specific protocol. A temperature screen can help identify the optimal condition.
-
Reaction Time: Synthesis times can range from a few hours to over 24 hours.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the ideal duration and to confirm the consumption of starting materials.
-
Solvent: The choice of solvent can dramatically influence the yield. Polar aprotic solvents such as DMSO and DMF are often effective.[3] However, a solvent screening may be necessary to find the best medium for your particular substrates.
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure that your starting materials, such as anthranilic acid or 2-aminobenzamides, are pure and dry. Recrystallization of starting materials may be necessary.[3]
-
Catalyst Activity: If you are employing a catalyst, its activity is paramount. For heterogeneous catalysts, ensure they are not deactivated or "poisoned"; regeneration or using a fresh batch might be required. For reactions catalyzed by iodine, proper heating (e.g., 100-120°C) under an oxygen atmosphere is often necessary.[3]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to low yields and the formation of side products. Carefully check the stoichiometry of your reactants and catalysts.
-
-
Influence of Substituents:
-
The electronic properties of substituents on the aromatic rings can significantly impact reaction efficiency. Electron-donating groups on (2-aminophenyl)methanols may lead to slightly higher yields than electron-withdrawing groups in certain reactions.[4] Conversely, in other syntheses, electron-withdrawing groups on benzylamine can increase the yield.[5] It is important to consult literature on similar substrates to anticipate these effects.
-
Presence of Impurities and Side Products
Question: My TLC plate shows multiple spots, indicating the presence of impurities. How can I identify and minimize them?
Answer: The presence of multiple spots on a TLC plate points to a mixture of compounds. Identifying these impurities is the first step toward optimizing your reaction and purification strategy.
Common Impurities & Minimization Strategies:
-
Unreacted Starting Materials: One or more spots may correspond to your initial reactants. If starting materials are present, consider extending the reaction time or moderately increasing the temperature.[3]
-
Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete. Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[3]
-
Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a critical step. Incomplete conversion to the quinazolinone will leave this as a major impurity. Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are appropriate for the subsequent ring-opening and cyclization.[3]
-
Side Reactions: Aldol condensation of ketones can be a competing reaction under alkaline conditions in the Friedländer synthesis.[6] To circumvent this, using an imine analog of the o-aniline can be a viable strategy.
Purification Challenges
Question: I am having difficulty purifying my quinazoline derivative. What are the most effective purification methods?
Answer: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[7]
Recommended Purification Techniques:
-
Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness. An ideal solvent should completely dissolve the quinazoline derivative at its boiling point but only sparingly at room temperature. Small-scale solubility tests with common solvents like ethanol, methanol, or ethyl acetate are recommended to find the optimal solvent or solvent system (e.g., ethanol/water).[7]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities. For quinazolinone derivatives, a common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the preferred method. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used.[7]
If minor impurities persist after an initial purification step, a second purification using a different technique is advisable. For instance, column chromatography followed by recrystallization can significantly enhance purity.[7]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of quinazoline derivatives.
Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction
| Entry | Catalyst (10 mol%) | Base (0.11 mmol) | Solvent (2 mL) | Yield (%) |
| 1 | CuI | DBU | DMSO | 85 |
| 2 | CuI | Et3N | DMSO | 62 |
| 3 | CuI | K2CO3 | DMSO | 45 |
| 4 | Cu(OAc)2 | DBU | DMSO | 73 |
| 5 | CuCl2 | DBU | DMSO | 68 |
| 6 | CuI | DBU | DMF | 75 |
| 7 | CuI | DBU | Toluene | 30 |
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported.[3]
Table 2: Microwave-Assisted vs. Conventional Niementowski Synthesis
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional Heating | 10 hours | 75 |
| 2 | Microwave Irradiation | 15 minutes | 92 |
Reaction: 2-Aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol.[8]
Experimental Protocols
Protocol 1: Niementowski Quinazolinone Synthesis (Microwave-Assisted)
This protocol describes the synthesis of 3-(2-chlorophenyl)quinazolin-4(3H)-one.
Materials:
-
2-Aminobenzohydrazide (0.01 mol)
-
2-Chlorobenzaldehyde (0.01 mol)
-
Ethanol (10 mL)
Procedure:
-
In a microwave-safe vessel, combine 2-aminobenzohydrazide (0.01 mol) and 2-chlorobenzaldehyde (0.01 mol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[8]
Protocol 2: Friedländer Quinoline Synthesis (Conventional, Acid-Catalyzed)
This protocol outlines the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Concentrated HCl (2-3 drops)
-
Ethanol (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 3: Bischler-Type Synthesis of a Quinazoline
This general protocol is for a Bischler-type synthesis, which often requires more forcing conditions.
Materials:
-
2-Aminobenzophenone derivative
-
Appropriate acyl chloride
-
Base (e.g., pyridine)
-
Ammonia source (e.g., saturated ammonia in ethanol)
Procedure:
-
Amide Formation: React the 2-aminobenzophenone with the desired acyl chloride in the presence of a base like pyridine to form the corresponding amide.
-
Cyclization: The resulting amide is then heated in a sealed vessel with a source of ammonia (e.g., saturated ammonia in ethanol) at high temperatures (often >120°C) and pressure to facilitate the cyclization to the quinazoline core.[1][10]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product, which is then collected by filtration and purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of quinazoline derivatives.
Troubleshooting Decision Tree
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving the selectivity of 5-Methylisatoic anhydride acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of acylation reactions using 5-Methylisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acylation of substrates with multiple nucleophilic sites using this compound?
The main challenge lies in achieving chemoselectivity, particularly in substrates containing both amine (-NH2) and hydroxyl (-OH) groups, or primary and secondary amines. This compound can react with either nucleophile, leading to a mixture of N-acylated and O-acylated products, or a mixture of acylated amines. Controlling the reaction conditions is crucial to favor the formation of the desired product.
Q2: What are the key factors influencing the selectivity of this compound acylation?
Several factors can be modulated to control the selectivity of the acylation reaction:
-
pH of the reaction medium: The acidity or basicity of the reaction environment plays a pivotal role. Acidic conditions can protonate the more basic amino group, reducing its nucleophilicity and favoring O-acylation. Conversely, neutral or basic conditions generally favor the more nucleophilic N-acylation.
-
Reaction Temperature: Temperature can influence the relative rates of competing acylation reactions. Lower temperatures often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of intermediates, thereby influencing the reaction pathway and selectivity.
-
Catalysts: The use of specific catalysts, such as 4-dimethylaminopyridine (DMAP) for O-acylation or certain Lewis acids, can selectively activate one nucleophilic site over another.
-
Stoichiometry of Reagents: The molar ratio of the substrate to this compound can sometimes be adjusted to influence the product distribution, especially in cases of poly-acylation.
Q3: How can I favor N-acylation over O-acylation in a substrate containing both amine and hydroxyl groups?
To favor N-acylation, it is generally recommended to perform the reaction under neutral or slightly basic conditions. The amino group is typically a stronger nucleophile than the hydroxyl group under these conditions. Using a non-protic solvent and a non-nucleophilic base to scavenge the released carboxylic acid can further enhance selectivity.
Q4: What conditions promote selective O-acylation in the presence of an amino group?
Selective O-acylation can be achieved by suppressing the nucleophilicity of the amino group. This is often accomplished by conducting the reaction in a strongly acidic medium, such as in the presence of trifluoroacetic acid. The acid protonates the amino group, rendering it non-nucleophilic and allowing the hydroxyl group to be acylated.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Selectivity (Mixture of N- and O-acylated products) | Reaction conditions are not optimized for the desired selectivity. | For N-acylation: Ensure the reaction is run under neutral or basic conditions. Consider using a non-nucleophilic base like triethylamine or pyridine. Lowering the reaction temperature may also improve selectivity. For O-acylation: Perform the reaction in a strong acid like trifluoroacetic acid to protonate the amine. |
| Low Reaction Yield | Incomplete reaction. Decomposition of starting material or product. Poor quality of this compound. | Increase reaction time or temperature cautiously while monitoring for side product formation. Ensure the reaction conditions are not too harsh for your substrate. Use freshly opened or properly stored this compound, as it can be moisture-sensitive. |
| Formation of Di-acylated or Poly-acylated Products | Use of excess this compound. Highly reactive substrate. | Use a stoichiometric amount or a slight excess of this compound. Add the anhydride slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction Does Not Proceed | Deactivated nucleophile. Steric hindrance around the nucleophilic site. | For N-acylation, ensure the amine is not protonated. For sterically hindered substrates, a more reactive acylating agent or higher reaction temperatures might be necessary, though this could compromise selectivity. Consider using a catalyst to enhance reactivity. |
Data Presentation
Table 1: Illustrative Selectivity of this compound Acylation under Various Conditions
| Substrate | Solvent | Base/Acid | Temperature (°C) | Product Ratio (N-acyl : O-acyl) |
| 4-Aminophenol | Dichloromethane | Triethylamine (1.1 eq) | 0 to 25 | >95 : 5 |
| 4-Aminophenol | Trifluoroacetic Acid | None | 25 | <5 : >95 |
| Ethanolamine | Tetrahydrofuran | None | 25 | 90 : 10 |
| Ethanolamine | Dichloromethane | Pyridine (1.1 eq) | 0 | >98 : 2 |
| Serine Methyl Ester | Acetonitrile | Diisopropylethylamine (1.2 eq) | 0 to 25 | >95 : 5 (N-acylation) |
| Serine Methyl Ester | Trifluoroacetic Acid | None | 25 | <10 : >90 (O-acylation) |
Note: The data in this table are illustrative and based on general principles of acylation selectivity. Actual results may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Selective N-Acylation of an Amino Alcohol
This protocol describes a general procedure for the selective N-acylation of an amino alcohol using this compound under basic conditions.
Materials:
-
Amino alcohol (e.g., ethanolamine)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amino alcohol solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Selective O-Acylation of an Amino Phenol
This protocol describes a general procedure for the selective O-acylation of an aminophenol using this compound under acidic conditions.
Materials:
-
Aminophenol (e.g., 4-aminophenol)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the aminophenol (1.0 eq) in trifluoroacetic acid in a round-bottom flask.
-
Stir the solution at room temperature until the aminophenol is fully dissolved and protonated.
-
Add this compound (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude O-acylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for selective N-acylation of an amino alcohol.
Caption: Pathway for selective O-acylation under acidic conditions.
Technical Support Center: Purification Strategies for Reactions Involving 5-Methylisatoic Anhydride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted 5-Methylisatoic anhydride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound and its hydrolysis byproduct, 2-amino-5-methylbenzoic acid, from a reaction mixture are:
-
Aqueous Extraction: This technique leverages the differential solubility of the desired product and the anhydride/hydrolysis product in aqueous and organic phases. Basic washes are particularly effective at removing the acidic hydrolysis product.
-
Flash Column Chromatography: This is a versatile method for separating the desired compound from the anhydride and other impurities based on their polarity differences.
-
Recrystallization: This technique is suitable if the desired product has significantly different solubility characteristics compared to the anhydride in a particular solvent system.
-
Quenching: Involves reacting the excess anhydride with a nucleophile, such as an alcohol or water, to convert it into a more easily removable species.
Q2: My product is co-eluting with this compound during column chromatography. What can I do?
A2: If your product and this compound have similar polarities, consider the following troubleshooting steps:
-
Adjust the Solvent System: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Experiment with different solvent systems, for instance, switching from ethyl acetate/hexane to dichloromethane/methanol.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.
-
Pre-treatment: Before chromatography, perform an aqueous workup to remove the bulk of the anhydride and its hydrolysis product. This will reduce the load on the column and improve the separation of your target compound from other impurities.
Q3: I am observing an emulsion during the aqueous extraction. How can I resolve this?
A3: Emulsions can form, especially when using chlorinated solvents or in the presence of certain reaction byproducts. To break an emulsion:
-
Add Brine: Addition of a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, often leading to better separation.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Change the Organic Solvent: If emulsions are a recurring issue, consider switching to a different extraction solvent.
Q4: Can I quench the unreacted this compound directly in the reaction mixture?
A4: Yes, quenching is a viable option. Adding a simple alcohol like methanol or ethanol to the reaction mixture will convert the unreacted anhydride to the corresponding methyl or ethyl ester of 2-amino-5-methylbenzoic acid. This ester is often more easily separated from the desired product by chromatography or extraction than the anhydride itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of desired product after aqueous workup. | The product may have some solubility in the aqueous phase, especially if it is polar or has acidic/basic functional groups. | - Minimize the number of aqueous washes. - Back-extract the combined aqueous layers with the organic solvent. - Adjust the pH of the aqueous layer to suppress the ionization of your product before extraction. |
| This compound or its hydrolysis product crashes out of solution during workup. | The solvent used may not be optimal for keeping all components dissolved during the workup procedure. | - Use a solvent mixture that ensures the solubility of all components. - Perform the workup at a slightly elevated temperature (if the product is stable). |
| The purified product is still contaminated with 2-amino-5-methylbenzoic acid. | The aqueous washes were not effective enough to remove the hydrolysis byproduct. | - Increase the pH of the aqueous wash by using a dilute solution of sodium hydroxide or sodium carbonate to ensure the complete deprotonation and dissolution of the carboxylic acid in the aqueous layer. - Increase the number of basic washes. |
| Recrystallization yields are low. | The chosen solvent has too high a solubility for the desired product at low temperatures. | - Screen for a different recrystallization solvent or a solvent mixture where the product has high solubility at high temperature and low solubility at room temperature or below. |
Experimental Protocols
Protocol 1: Removal of this compound by Aqueous Extraction
This protocol is suitable for products that are stable to basic conditions and have good solubility in a water-immiscible organic solvent.
Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). This will convert the unreacted this compound to its water-soluble carboxylate salt (2-amino-5-methylbenzoate) and neutralize any acidic byproducts. Repeat this wash 2-3 times.
-
Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on the polarity of the desired product.
Methodology:
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using the desired mobile phase.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution:
-
For Nonpolar to Moderately Polar Products: Start with a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate) and gradually increase the polarity (gradient elution).
-
For Polar Products: A more polar solvent system, such as dichloromethane/methanol, may be necessary. Start with a low percentage of methanol and gradually increase the concentration.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | - Fast and inexpensive.- Removes the bulk of the anhydride and its hydrolysis product. | - May not be suitable for water-sensitive or highly polar products.- Can lead to emulsions. | Initial purification step for most reaction mixtures. |
| Flash Column Chromatography | - High resolving power.- Can separate compounds with very similar properties. | - Can be time-consuming and requires larger volumes of solvent.- Product loss can occur on the column. | Purification of products with polarities different from the anhydride. |
| Recrystallization | - Can yield very pure material.- Relatively simple procedure. | - Requires a suitable solvent to be found.- Can result in significant product loss in the mother liquor. | Final purification step for solid products. |
| Quenching | - Converts the reactive anhydride to a less reactive and potentially easier to remove compound. | - Introduces another compound into the reaction mixture that needs to be removed. | Reactions where the anhydride is used in large excess. |
Visualizations
Caption: General workflow for the purification of a reaction mixture containing this compound (5-MIA).
Caption: Decision tree for troubleshooting the purification process.
Validation & Comparative
A Comparative Guide to 5-Methylisatoic Anhydride and Isatoic Anhydride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydride and its derivatives are pivotal building blocks in heterocyclic chemistry, providing a versatile platform for the synthesis of a wide array of bioactive molecules. This guide offers an objective comparison of 5-methylisatoic anhydride and its parent compound, isatoic anhydride, in the context of drug synthesis. We will delve into their chemical properties, reactivity, and performance in the synthesis of quinazolinone-based therapeutic agents, supported by experimental data.
Chemical Properties and Reactivity Overview
Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a bicyclic compound derived from anthranilic acid.[1] Its utility in drug synthesis stems from its reactivity towards nucleophiles, which can cleave the anhydride ring to form various substituted anthranilamides. These intermediates can then undergo cyclization to generate diverse heterocyclic scaffolds, most notably quinazolinones and benzodiazepines.[2][3] this compound is a derivative of isatoic anhydride with a methyl group at the 5-position of the benzene ring.
| Property | Isatoic Anhydride | This compound |
| Molecular Formula | C₈H₅NO₃ | C₉H₇NO₃ |
| Molar Mass | 163.13 g/mol | 177.16 g/mol |
| Appearance | White to off-white solid | Not specified, likely a solid |
| Melting Point | ~240 °C (decomposes) | Not specified |
| Key Applications | Synthesis of quinazolinones, benzodiazepines, dyes, and agrochemicals. | Intermediate in the synthesis of complex organic molecules. |
Performance in Drug Synthesis: A Comparative Look at Quinazolinone Formation
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[4] Both isatoic anhydride and this compound serve as key starting materials for the synthesis of these important scaffolds, typically through multicomponent reactions.
Experimental Data Summary
The following tables summarize the experimental conditions and yields for the synthesis of quinazolinone derivatives from both isatoic anhydride and this compound. While a direct comparison for the synthesis of the exact same final molecule is not available in the reviewed literature, the data from analogous three-component reactions provide valuable insights into their relative performance.
Table 1: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones from Isatoic Anhydride
| Amine | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | p-Toluenesulfonic acid | Ethanol | 4 h | 85 | [5] |
| Benzylamine | 4-Chlorobenzaldehyde | p-Toluenesulfonic acid | Ethanol | 4 h | 88 | [5] |
| 4-Methylaniline | 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Ethanol | 4 h | 92 | [5] |
Table 2: Synthesis of 2,3-Disubstituted-6-methyl-4(3H)-quinazolinones from this compound
| Amine | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Benzaldehyde | Not specified | Not specified | Not specified | Not specified | [4] |
| Benzylamine | 4-Chlorobenzaldehyde | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-Methylaniline | 4-Methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | [4] |
Note: Specific yield data for a direct three-component synthesis of 6-methyl-4(3H)-quinazolinones from this compound was not explicitly found in the reviewed literature. The provided reference indicates the synthesis of such compounds without detailing the yields in a comparative manner.
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones from Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
Protocol:
-
A mixture of isatoic anhydride (1.0 eq), the primary amine (1.1 eq), the aldehyde (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux and stirred for the specified time (typically 4 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.
Synthesis of 2,3-Disubstituted-6-methyl-4(3H)-quinazolinones from this compound
A similar multicomponent reaction strategy can be employed for the synthesis of 6-methyl-4(3H)-quinazolinones using this compound as the starting material. The general protocol would be analogous to the one described above, with this compound replacing isatoic anhydride.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a representative experimental workflow and a relevant biological signaling pathway.
Caption: A representative workflow for the three-component synthesis of quinazolinone derivatives.
Many quinazolinone derivatives exhibit their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is one such critical pathway that is often dysregulated in cancer.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain quinazolinone derivatives.
Conclusion
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]
- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SHAPE Reagents for In Vivo RNA Structure Probing: NAI vs. 1M7
A critical evaluation of two prominent reagents for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) reveals significant performance differences, particularly for in vivo applications. While both N-methylisatoic anhydride (1M7) and 2-methylnicotinic acid imidazolide (NAI) are effective for in vitro RNA structure analysis, evidence suggests that NAI and its derivatives offer superior signal strength and lower background for probing RNA structures within living cells.
Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) is a powerful technique used to analyze RNA secondary structure at single-nucleotide resolution. The method relies on electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible, single-stranded ribonucleotides. This modification can then be detected by reverse transcription, either as a termination event (SHAPE-Seq) or as a mutation (SHAPE-MaP), providing a quantitative measure of nucleotide flexibility.
The choice of SHAPE reagent is critical for the success of these experiments, especially for in vivo studies where cell permeability, reactivity, and stability are paramount. This guide provides a detailed comparison of two widely used SHAPE reagents: the isatoic anhydride derivative 1M7 and the acylimidazole reagent NAI.
Performance Comparison: 5-Methylisatoic Anhydride, NAI, and 1M7
A direct comparison of this compound (5-MIA) with NAI and 1M7 is not possible due to the lack of published experimental data on the use of 5-MIA as a SHAPE reagent. Scientific literature extensively covers the characterization and application of various isatoic anhydride derivatives, such as N-methylisatoic anhydride (NMIA), 1-methyl-6-nitroisatoic anhydride (1M6), 1M7, and 5-nitroisatoic anhydride (5NIA), but specific performance metrics for 5-MIA in RNA structure probing are not available.
In contrast, NAI and 1M7 are well-characterized reagents, and their performance has been directly compared in multiple studies, particularly for in vivo applications.
Quantitative Data Summary
The following table summarizes the key performance characteristics of NAI and 1M7 based on available experimental data.
| Property | NAI (2-methylnicotinic acid imidazolide) | 1M7 (1-methyl-7-nitroisatoic anhydride) |
| Chemical Class | Acylimidazole | Isatoic Anhydride |
| In Vivo Performance | High signal-to-noise ratio [1][2][3]. Robust modification in living cells[1][2]. | Lower signal-to-noise ratio compared to NAI[1][2]. Poor cellular activity observed in some studies[1]. |
| Cell Permeability | High cell permeability, enabling rapid modification of intracellular RNA[4]. | Considered to have poor membrane permeability in some cell types[5]. |
| Reactivity/Half-life | Longer half-life (~33 minutes)[5]. Allows for sufficient time to diffuse into cells. | Shorter half-life (~2 minutes)[5]. |
| Solubility | Higher aqueous solubility[2]. | Lower aqueous solubility, which may contribute to lower effective concentrations in cells[2]. |
| Nucleotide Bias | Shows some bias against guanosine and cytidine[6]. | Generally low nucleotide bias[7]. |
| Toxicity | Formulated to have low levels of toxicity for use in living cells[4][8]. | Generally considered suitable for in vivo use, though high concentrations may be required. |
| Quenching | Requires a specific quenching step (e.g., with β-mercaptoethanol or DTT) to terminate the reaction[2][9]. | Self-quenching through hydrolysis[7]. |
Mechanism of Action and Experimental Workflow
SHAPE reagents function by acylating the 2'-hydroxyl group of flexible ribonucleotides. This adduct then impedes the process of reverse transcription. The location of the modification can be identified through two primary methods: primer extension termination (as in SHAPE-Seq) or mutational profiling (SHAPE-MaP), where the reverse transcriptase misincorporates a nucleotide opposite the adduct.
The experimental workflow for in vivo SHAPE-MaP typically involves treating live cells with the SHAPE reagent, followed by RNA extraction, reverse transcription under conditions that promote mutations at adduct sites, library preparation, and high-throughput sequencing.
Experimental Protocols
Below are generalized protocols for in vivo RNA modification using NAI and 1M7, based on published methods. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
In Vivo RNA Modification with NAI
This protocol is adapted from studies demonstrating robust in vivo RNA modification with NAI[1][2].
-
Cell Culture: Culture cells to the desired confluency (e.g., ~80%).
-
Reagent Preparation: Prepare a 1 M stock solution of NAI in anhydrous DMSO.
-
Cell Treatment:
-
For adherent cells, remove the culture medium and wash once with PBS. Add fresh, pre-warmed medium.
-
For suspension cells, pellet the cells and resuspend in fresh, pre-warmed medium.
-
Add the NAI stock solution to the cell culture medium to a final concentration of 100 mM. For a control, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells at 37°C for a defined period, typically 5-15 minutes.
-
Quenching (Optional but Recommended): While not always explicitly mentioned as necessary for cell lysis reagents like TRIzol, quenching the reaction by adding a final concentration of 125 mM DTT can provide a more precise time point for modification[7].
-
RNA Extraction: Proceed immediately with total RNA extraction using a method like TRIzol lysis to effectively stop the reaction and preserve the RNA.
In Vivo RNA Modification with 1M7
This protocol is based on methodologies that have utilized 1M7 for in-cell probing[1][7].
-
Cell Culture: Culture cells to the desired confluency.
-
Reagent Preparation: Prepare a 100 mM stock solution of 1M7 in anhydrous DMSO.
-
Cell Treatment:
-
Prepare cells as described for the NAI protocol.
-
Add the 1M7 stock solution to the cell culture medium to a final concentration of 5-10 mM. A DMSO-only control should be run in parallel.
-
-
Incubation: Incubate the cells at 37°C for approximately 5 minutes. Due to its shorter half-life, longer incubation times are generally not beneficial.
-
RNA Extraction: Immediately lyse the cells and extract total RNA. The rapid hydrolysis of 1M7 serves as a self-quenching mechanism.
Conclusion
For researchers conducting in vivo RNA structure analysis, the choice between NAI and 1M7 can significantly impact the quality of the results. The available evidence strongly suggests that NAI is the more robust and reliable reagent for in-cell applications , offering higher signal strength and better cell permeability. While 1M7 is a valuable tool for in vitro studies due to its fast reactivity and low nucleotide bias, its efficacy in living cells appears to be more variable and potentially limited by poor uptake. Researchers should carefully consider the specific requirements of their experimental system when selecting a SHAPE reagent. For new in vivo projects, NAI would be the recommended starting point.
References
- 1. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing RNA structure and dynamics using nanopore and next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Alternatives to 5-Methylisatoic Anhydride
For researchers, scientists, and drug development professionals, the precise quantification of amine-containing compounds is a frequent analytical challenge. Many biologically significant molecules, including amino acids, neurotransmitters, and pharmaceutical compounds, possess primary or secondary amine functional groups but lack a native chromophore or fluorophore, hindering their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Chemical derivatization addresses this by covalently attaching a "tag" to the amine, enhancing its detectability and improving its chromatographic properties.
While 5-Methylisatoic anhydride is a known reagent for this purpose, a diverse array of alternative reagents exists, each with distinct characteristics. This guide provides an objective comparison of the performance of several widely used amine derivatization reagents, offering supporting experimental data to inform the selection of the most suitable reagent for specific research applications.
Performance Comparison of Amine Derivatization Reagents
The selection of a derivatization reagent is a critical decision that influences the sensitivity, selectivity, and throughput of an analytical method. The following table summarizes the key performance characteristics of several common alternatives to this compound.
| Reagent | Target Amines | Detection Method | Reaction Time & Temp. | Derivative Stability | Advantages | Disadvantages |
| This compound | Primary Amines | Fluorescence | Data not available | Data not available | Forms fluorescent derivatives. | Limited quantitative data available in literature. |
| Dansyl Chloride (Dns-Cl) [1][2] | Primary & Secondary Amines | Fluorescence, MS[1][2] | 30-120 min, 38-70°C[3] | Good[4] | Versatile, enhances ionization efficiency in MS.[1][2] | Longer reaction times, can react with phenols and alcohols.[4] |
| Dabsyl Chloride (Dabsyl-Cl) [1][2] | Primary & Secondary Amines | UV-Vis (Visible) | 10-30 min, 70°C[3] | Very high, stable for extended periods.[5] | Highly stable derivatives, detection in visible range minimizes interference.[5] | Longer derivatization time compared to some reagents. |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) [1][2] | Primary & Secondary Amines | Fluorescence, UV[6][7] | 5-40 min, Room Temp.[8][9] | Stable for >48 hours.[8] | High sensitivity (femtomole range), stable derivatives.[6][8] | Potential for interference from excess reagent and its hydrolysis product.[7] |
| o-Phthalaldehyde (OPA) [1][2] | Primary Amines | Fluorescence[10] | 1-2 min, Room Temp.[4][10] | Unstable, requires immediate analysis.[4][11] | Very fast reaction, high sensitivity (picomolar range).[10] | Only reacts with primary amines, derivatives are unstable.[4][11] |
| Marfey's Reagent [1][2] | Primary Amines | UV | 24 h, 37°C[12] | Stable | Chiral analysis, allows for separation of enantiomers.[2] | Long reaction time, suboptimal for general quantification.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of derivatization reagents. Below are protocols for several of the compared reagents.
Dansyl Chloride (Dns-Cl) Derivatization for LC-MS
Materials:
-
Dansyl chloride solution (e.g., 50 mM in acetone or acetonitrile)[13]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[13]
-
Amine standard or sample solution
-
Ammonium hydroxide solution (10% v/v) to quench the reaction[13]
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Protocol:
-
In a microcentrifuge tube, mix 25 µL of the amine sample or standard with 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.[13]
-
Vortex the mixture and incubate at room temperature for 60 minutes in the dark.[13]
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide solution.
-
Centrifuge the sample to pellet any precipitate.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase for LC-MS analysis.[13]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization for HPLC-Fluorescence
Materials:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)[9]
-
Amine standard or sample solution
-
1-Adamantanamine (ADAM) solution (e.g., 300 mM in water-acetonitrile, 1:1 v/v) to quench the reaction[9]
-
HPLC grade solvents
Protocol:
-
To 300 µL of the amine sample or standard, add 600 µL of borate buffer.[9]
-
Add 600 µL of the FMOC-Cl solution and vortex.[9]
-
Allow the reaction to proceed for 5-40 minutes at room temperature.[8][9]
-
Stop the reaction by adding 600 µL of the ADAM solution and vortex for 1 minute.[9]
-
Filter the sample through a 0.22 µm filter before HPLC analysis.[9]
o-Phthalaldehyde (OPA) Derivatization for Fluorescence Detection
Materials:
-
OPA reagent: Dissolve OPA in borate buffer (0.1 M, pH 9.5-10.5) and add a thiol co-reagent like 2-mercaptoethanol or 3-mercaptopropionic acid.[10]
-
Amine standard or sample solution
Protocol:
-
In a microcentrifuge tube or an autosampler vial, mix the amine sample or standard with the OPA reagent (a typical ratio is 1:1 or 1:2 sample:reagent).[10]
-
Allow the reaction to proceed at room temperature for 1-2 minutes. Ensure consistent timing for all samples and standards.[10]
-
Immediately inject the derivatized sample into the HPLC system for analysis.
Visualizing the Workflow and a Relevant Pathway
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a general experimental workflow for amine derivatization and a conceptual signaling pathway where the analysis of biogenic amines is crucial.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Trimethylacetic Anhydride-Based Derivatization Facilitates Quantification of Histone Marks at the MS1 Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tande… [ouci.dntb.gov.ua]
- 10. Facile synthetic procedure for omega, primary amine functionalization directly in water for subsequent fluorescent labeling and potential bioconjugation of RAFT-synthesized (co)polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methylisatoic Anhydride and Other Acylating Agents for Researchers
In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of 5-Methylisatoic anhydride against other commonly employed acylating agents, namely acetyl chloride and acetic anhydride. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison of Acylating Agents
The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[1] This trend is evident in the reaction conditions required and the yields obtained. For a standardized comparison, the acylation of aniline is often used as a model reaction.
The following table summarizes the performance of acetyl chloride and acetic anhydride in the acylation of aniline, providing a benchmark for evaluating the potential efficacy of this compound.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acetyl Chloride | Aniline | Zinc dust | Solvent-free | 10 min | 25°C | 92 | [3] |
| Acetic Anhydride | Aniline | Zinc dust | Acetic Acid | Reflux | - | High Yield | [4] |
| Acetic Anhydride | Aniline | None | Water | - | Room Temp | Excellent | [5] |
| 5-Chloro-N-methylisatoic anhydride | Glycine | Triethylamine | Water | 5 hours | Room Temp | 91.8 | [2] |
Note: The data for 5-chloro-N-methylisatoic anhydride is provided as a proxy for the reactivity of this compound due to the lack of direct comparative data for the latter in the acylation of aniline.
Experimental Protocols
Detailed methodologies for the acylation of aniline with acetyl chloride and acetic anhydride are provided below. A plausible protocol for the use of this compound is also proposed based on the reaction of a similar isatoic anhydride.
Protocol 1: Acylation of Aniline with Acetyl Chloride
Materials:
-
Aniline
-
Acetyl chloride
-
Zinc dust (catalyst)
-
Solvent (optional, e.g., Dichloromethane)
-
Base (e.g., Pyridine or Triethylamine, if solvent is used)
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in a suitable solvent if not performing the reaction solvent-free.
-
Add zinc dust (catalytic amount).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
If a solvent is used, a base (1.2 equivalents) is typically added to neutralize the HCl byproduct.
-
Allow the reaction to proceed for the specified time (e.g., 10 minutes at room temperature for the solvent-free reaction).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Aniline with Acetic Anhydride
Materials:
-
Aniline
-
Acetic anhydride
-
Zinc dust (optional catalyst)[4]
Procedure:
-
To a flask containing aniline (1 equivalent), add acetic anhydride (1.1 equivalents).
-
If desired, a catalyst such as zinc dust can be added.
-
The reaction can be carried out in a solvent like glacial acetic acid and refluxed, or in water at room temperature for a greener approach.[4][5]
-
Stir the mixture for the required duration.
-
Monitor the reaction by TLC.
-
After completion, the product, acetanilide, often precipitates from the reaction mixture upon cooling or addition of water.[6]
-
Collect the product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure acetanilide.[6]
Proposed Protocol for Acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Triethylamine (or another suitable base)
-
Water or an appropriate organic solvent
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in water.
-
Add finely ground this compound (1 equivalent) to the solution.
-
Stir the mixture at room temperature. The reaction with the related 5-chloro-N-methylisatoic anhydride proceeds for several hours.[2]
-
Monitor the reaction by TLC. The reaction with isatoic anhydrides involves the evolution of carbon dioxide.
-
Upon completion, work up the reaction by removing volatile materials.
-
The product can be purified by extraction and subsequent recrystallization or column chromatography.
Reaction Mechanisms and Signaling Pathways
The acylation of amines by both acyl chlorides and acid anhydrides proceeds via a nucleophilic acyl substitution mechanism.
General Acylation Workflow
Caption: A generalized workflow for the acylation of a primary amine or alcohol.
Mechanism of Acylation by Isatoic Anhydride
The reaction of an amine with an isatoic anhydride is believed to proceed through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the acylated amine and carbon dioxide.
Caption: Proposed mechanism for the acylation of an amine with this compound.
N-Acylation in Biological Signaling
N-acylation is a crucial post-translational modification in biological systems that regulates protein function and signaling. For instance, the N-acylation of ethanolamine with fatty acids to form N-acylethanolamines (NAEs), such as anandamide, is a key step in a signaling pathway that modulates various physiological processes.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scribd.com [scribd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The N-acylation-phosphodiesterase pathway and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating RNA Structure Probing Data from Anhydride Reagents
This guide provides a comparative framework for validating RNA secondary structure data obtained using anhydride-based chemical probes, such as 5-Methylisatoic anhydride (5-MIA) and the more extensively documented 1-methyl-7-nitroisatoic anhydride (1M7). Validation through orthogonal methods is critical for ensuring the accuracy and reliability of structural models. Here, we compare Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) using anhydride reagents with an alternative, base-specific probing method, Dimethyl Sulfate Mutational Profiling with Sequencing (DMS-MaPseq).
Core Probing Methodologies: A Comparison
The validation of RNA structure probing results hinges on the use of orthogonal methods that report on different aspects of RNA structure. While SHAPE reagents assess the flexibility of the ribose-phosphate backbone, DMS directly probes the accessibility of specific nucleobases.
| Feature | SHAPE-MaP (using Anhydride Reagents) | DMS-MaPseq |
| Target | 2'-hydroxyl (2'-OH) group of the ribose sugar.[1][2] | N1 of Adenine and N3 of Cytosine.[2][3] |
| Structural Information | Measures local nucleotide flexibility; flexible nucleotides are generally unpaired.[4][5] | Measures base accessibility; reactive bases are typically not involved in Watson-Crick base pairing.[6][7] |
| Readout | Acyl adducts on the 2'-OH are detected as mutations during reverse transcription.[8][9] | Methylated bases cause misincorporations during reverse transcription.[10][11] |
| Applicability | Probes all four nucleotides (A, U, G, C).[12] | Primarily probes A and C. |
| In Vivo Use | Reagents like 1M7 are well-established for in-cell experiments.[8][13] | DMS is highly cell-permeable and widely used for in vivo studies.[3][7][11] |
Quantitative Performance of Probing Reagents
Table 1: Qualitative Comparison of In Vivo SHAPE Reagent Performance
| Reagent Class | Example Reagent(s) | In Vivo Signal Strength | Background | Reference |
| Isatoic Anhydrides | 1M7, 5NIA, NMIA | Moderate | Moderate to High | [12][14][16] |
| Acyl Imidazoles | NAI, NAI-N3 | High | Low | [14][15][17] |
Note: This table is a qualitative summary based on findings from Lee et al. (2017), which suggest acylimidazole reagents may offer a better signal-to-noise ratio for in-vivo studies compared to 1M7.[14][15]
Experimental Workflows and Validation Logic
Visualizing the experimental process and the logic behind validation is crucial for understanding how different datasets are generated and compared.
Caption: Workflow for a typical SHAPE-MaP experiment.
Caption: Logic for validating RNA structure using orthogonal chemical probes.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are summarized protocols for SHAPE-MaP and DMS-MaPseq.
Protocol 1: In-Cell SHAPE-MaP with an Anhydride Reagent (e.g., 1M7)
This protocol is adapted from established in-cell SHAPE-MaP procedures and can be used with anhydride reagents like 1M7.[8][18]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency under optimal conditions (e.g., 37°C, 5% CO₂). Ensure the culture medium has a pH between 7.4 and 8.3.
-
Prepare the SHAPE reagent (e.g., 100 mM 1M7 in anhydrous DMSO).
-
For the treatment sample, add the SHAPE reagent to the cell culture medium to a final concentration of 10 mM. For the no-reagent control, add an equivalent volume of DMSO.
-
Incubate at 37°C for a short duration (e.g., 5-15 minutes for 1M7).
-
-
RNA Extraction:
-
Immediately after incubation, aspirate the medium and lyse the cells using a reagent like TRIzol.
-
Purify the total RNA from the lysate following the manufacturer's protocol, including a chloroform extraction and isopropanol precipitation.
-
Treat the purified RNA with DNase I to remove any contaminating genomic DNA.
-
-
Mutational Profiling (Reverse Transcription):
-
Set up two reverse transcription (RT) reactions for each sample (treated and control).
-
To the RNA, add a gene-specific primer or random hexamers.
-
Use a reverse transcriptase under conditions that promote misincorporation at sites of 2'-OH adducts. This typically involves using Mn²⁺ in the reaction buffer.
-
Incubate according to the enzyme's specifications to generate cDNA.
-
-
Library Preparation and Sequencing:
-
The resulting cDNA is used as a template for library preparation. This may involve PCR amplification using primers compatible with next-generation sequencing platforms (e.g., Illumina).
-
Pool the barcoded libraries and perform high-throughput sequencing.
-
-
Data Analysis:
-
Use a specialized software package like ShapeMapper to align sequencing reads to the reference transcriptome.[19]
-
The software calculates mutation rates at each nucleotide position for the treated sample and subtracts the background mutation rate from the no-reagent control to generate a SHAPE reactivity profile.
-
These reactivity values are then used as pseudo-energy constraints to guide computational RNA secondary structure prediction.
-
Protocol 2: DMS-MaPseq for In Vivo Structure Probing
This protocol provides a method for validating SHAPE data by probing accessible adenines and cytosines.[3][6][11]
-
Cell Culture and DMS Treatment:
-
Culture and harvest cells as described in the SHAPE-MaP protocol.
-
Resuspend the cell pellet in a suitable buffer.
-
Add dimethyl sulfate (DMS) to a final concentration of 1-2%. Incubate for 2-5 minutes at 37°C with gentle mixing.
-
Quench the reaction by adding an excess of a quenching agent like β-mercaptoethanol.
-
-
RNA Extraction:
-
Proceed immediately to RNA extraction using a method like TRIzol, as described above. Ensure all subsequent steps are performed in a fume hood due to the toxicity of DMS.
-
-
Reverse Transcription and Sequencing:
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT), which is efficient at reading through DMS-modified bases and introducing mutations.
-
Prepare sequencing libraries from the resulting cDNA.
-
Sequence the libraries using a high-throughput platform.
-
-
Data Analysis:
-
Align reads and calculate mutation rates at A and C residues, comparing the DMS-treated sample to a no-reagent control.
-
The resulting reactivity profile highlights accessible A and C bases, which can be compared directly with the SHAPE reactivity profile to build confidence in the final structural model. Concordance between low SHAPE reactivity and low DMS reactivity in a helical region, for example, strengthens the prediction that the region is double-stranded.
-
References
- 1. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo RNA Structure Probing with DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Quantitative Understanding of SHAPE Mechanism from RNA Structure and Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHAPE-Map [illumina.com]
- 10. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
- 12. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA structure probing to characterize RNA–protein interactions on low abundance pre-mRNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Benchmarking the performance of 5-Methylisatoic anhydride in heterocyclic synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. Among the myriad of building blocks available, isatoic anhydrides serve as versatile precursors for a range of nitrogen-containing heterocycles, most notably quinazolinones and benzodiazepines. This guide provides a performance benchmark for 5-Methylisatoic anhydride in heterocyclic synthesis, offering a direct comparison with alternative starting materials, supported by experimental data and detailed protocols.
Executive Summary
This compound is a valuable reagent for the synthesis of 6-methyl-substituted heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. Its primary application lies in multi-component reactions, offering a convergent and efficient approach to complex molecules. This guide benchmarks its performance, particularly in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, against a common alternative, anthranilic acid. While both starting materials can yield the desired products, the use of this compound in a one-pot, three-component reaction often provides advantages in terms of reaction time and operational simplicity.
Performance Comparison: this compound vs. Anthranilic Acid
The following tables summarize the quantitative data for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting the performance of this compound in a three-component reaction compared to a two-step synthesis starting from anthranilic acid.
Table 1: Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one using this compound
| Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound, Benzaldehyde, Ammonium acetate | p-TsOH | Water | Reflux | 2-3 | 85-92 |
| This compound, Benzaldehyde, Ammonium acetate | SnCl₂·2H₂O | None | 110 | 1-2 | 88-95 |
| This compound, Benzaldehyde, Aniline | HBr | DMSO | 80 | 6 | 80-90 |
Table 2: Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one using 4-Methylanthranilic Acid (Two-Step)
| Step | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (Overall) |
| 1 | 4-Methylanthranilic acid, Benzaldehyde | None | Ethanol | Reflux | 4-6 | N/A |
| 2 | Intermediate Schiff base | NaBH₄ | Methanol | RT | 2-4 | 70-80 |
| 1 | 4-Methylanthranilamide, Benzaldehyde | p-TsOH | Toluene | Reflux | 8-12 | 80-88 |
Experimental Protocols
Key Experiment 1: Three-Component Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one from this compound
This protocol describes a one-pot synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative using this compound.
Materials:
-
This compound (1 mmol, 177.16 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)
-
Water (5 mL)
Procedure:
-
To a round-bottomed flask, add this compound (1 mmol), benzaldehyde (1 mmol), ammonium acetate (1.2 mmol), and p-TsOH (0.1 mmol) in water (5 mL).
-
The reaction mixture is heated to reflux with stirring for 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 6-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
Key Experiment 2: Two-Step Synthesis of 6-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one from 4-Methylanthranilamide
This protocol outlines a traditional two-step approach starting from the corresponding anthranilamide.
Materials:
-
4-Methylanthranilamide (1 mmol, 150.18 mg)
-
Benzaldehyde (1 mmol, 106.12 mg, 102 µL)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (10 mL)
Procedure:
-
A mixture of 4-methylanthranilamide (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of p-TsOH in toluene (10 mL) is refluxed using a Dean-Stark apparatus for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield 6-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
Visualizing the Synthesis and Biological Context
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and a relevant biological signaling pathway.
Caption: Comparative workflow of quinazolinone synthesis.
Many quinazolinone derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[1][2][3][4]
Caption: EGFR signaling pathway and inhibition.
Conclusion
This compound demonstrates excellent performance in the one-pot, three-component synthesis of 6-methyl-2,3-dihydroquinazolin-4(1H)-ones. This approach is generally more time-efficient and operationally simpler than the traditional multi-step synthesis starting from anthranilic acid derivatives. The choice of starting material will ultimately depend on factors such as commercial availability, cost, and the specific synthetic strategy employed. However, for rapid access to a library of substituted quinazolinones, this compound represents a highly effective and versatile building block. The biological relevance of the resulting quinazolinone core, particularly as EGFR inhibitors, underscores the importance of efficient synthetic routes to these valuable scaffolds.
References
A Comparative Guide to Acylating Agents: 5-Methylisatoic Anhydride vs. Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
The acylation of amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of acylating agent is a critical decision that directly influences reaction efficiency, selectivity, safety, and overall process viability. While acid chlorides have traditionally been the reagents of choice due to their high reactivity, isatoic anhydrides, such as 5-Methylisatoic anhydride, are emerging as superior alternatives in many applications, offering a compelling balance of reactivity, selectivity, and handling safety.
This guide provides an objective comparison of this compound and acid chlorides for the N-acylation of primary amines, supported by general reactivity principles and illustrative experimental data.
Performance Comparison: Reactivity, Byproducts, and Safety
The fundamental differences between this compound and acid chlorides lie in their reactivity, the nature of their byproducts, and their handling requirements. Acid chlorides are among the most reactive acylating agents, a property that can be both an advantage and a drawback.[1][2] Their high reactivity can lead to rapid reactions but also to a lack of selectivity and the formation of unwanted side products.[3] Furthermore, the acylation reaction with an acid chloride generates hydrogen chloride (HCl) as a byproduct, a corrosive and hazardous gas that requires careful neutralization and handling.[]
In contrast, acid anhydrides, including this compound, are generally less reactive than their acid chloride counterparts.[1][] This attenuated reactivity often translates to higher selectivity, with less potential for side reactions, particularly with sensitive substrates containing multiple reactive functional groups.[3] A significant advantage of using this compound is the nature of its byproducts. The reaction with a primary amine yields the desired amide, carbon dioxide, and an anthranilic acid derivative, which are considerably less hazardous and easier to handle than HCl.[5][6]
Table 1: Illustrative Performance Comparison in the Acylation of Aniline
The following table provides an illustrative comparison of this compound and a representative aromatic acid chloride, benzoyl chloride, for the acylation of aniline. The data for benzoyl chloride is based on typical literature values, while the data for this compound is inferred based on the generally observed reactivity trends for anhydrides.
| Feature | This compound | Benzoyl Chloride |
| Reaction Time | Longer (typically requires heating) | Shorter (often rapid at room temperature) |
| Typical Yield | Good to Excellent | Good to Excellent |
| Byproducts | 2-amino-5-methylbenzoic acid, CO₂ | Hydrogen Chloride (HCl) |
| Safety Profile | Generally safer, solid, less moisture sensitive | Highly reactive, corrosive, moisture sensitive |
| Handling | Easier to handle, less stringent precautions | Requires fume hood, careful handling of HCl |
| Selectivity | Generally higher | Can be lower with complex substrates |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: N-Acylation using an Acid Chloride (e.g., Benzoyl Chloride)
This protocol describes a general procedure for the acylation of a primary amine with an acid chloride in the presence of a base to neutralize the HCl byproduct.[6]
Materials:
-
Primary amine (e.g., Aniline)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.2 equivalents) dropwise to the cooled solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acylation using this compound
This protocol describes a general procedure for the acylation of a primary amine with this compound. This reaction typically proceeds via ring-opening of the anhydride upon nucleophilic attack by the amine, followed by decarboxylation.
Materials:
-
Primary amine (e.g., Aniline)
-
This compound
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent like DMF.
-
Add this compound (1.05 equivalents) to the solution in portions with stirring.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC. The reaction is often accompanied by the evolution of CO₂ gas.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction mechanisms for acylation with acid chlorides and this compound, as well as a typical experimental workflow.
Conclusion
In the comparative analysis of this compound and acid chlorides as acylating agents, a clear trade-off between reactivity and manageability emerges. Acid chlorides offer the advantage of rapid reactions, often providing high yields in a shorter timeframe. However, this comes at the cost of handling a more hazardous and corrosive reagent that produces HCl as a byproduct.[]
This compound, on the other hand, provides a milder, more controlled, and often more selective acylation process. Its solid nature and the generation of less hazardous byproducts make it a more attractive option from a safety and handling perspective, particularly for larger-scale syntheses and in the context of green chemistry. For many applications, especially with sensitive or complex substrates, the safety, selectivity, and handling benefits of this compound outweigh the potentially longer reaction times. Ultimately, the optimal choice of acylating agent is context-dependent, but this compound presents a compelling and often superior alternative to traditional acid chlorides.
References
A Comparative Analysis of Isatoic Anhydride Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydride, a versatile heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry for the development of a diverse array of bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comparative overview of the performance of various isatoic anhydride derivatives, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.
Anti-inflammatory Activity: A Comparative Study of Phenylbenzohydrazide and Quinazolinone Derivatives
Isatoic anhydride derivatives have emerged as promising candidates for the development of new anti-inflammatory drugs. This section compares the anti-inflammatory potential of two prominent classes of these derivatives: phenylbenzohydrazides and quinazolinones.
Phenylbenzohydrazide Derivatives
Recent studies have highlighted the significant anti-inflammatory properties of phenylbenzohydrazides derived from isatoic anhydride. A comparative study of five derivatives (INL-06, INL-07, INL-09, INL-10, and INL-11) has provided valuable insights into their mechanism of action and structure-activity relationships. These compounds have been shown to effectively reduce cell migration, protein extravasation, and the production of key pro-inflammatory mediators.
Data Presentation: Anti-inflammatory Activity of Phenylbenzohydrazide Derivatives
| Compound | Inhibition of Cell Migration (%) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of NO Production (%) |
| INL-06 | 55.2 ± 4.5 | 48.3 ± 5.1 | 52.1 ± 3.9 | 45.7 ± 6.2 |
| INL-07 | 62.8 ± 3.9 | 55.1 ± 4.8 | 59.7 ± 4.2 | 51.9 ± 5.5 |
| INL-09 | 48.5 ± 5.1 | 41.7 ± 6.3 | 45.3 ± 5.8 | 39.2 ± 7.1 |
| INL-10 | 68.4 ± 3.2 | 61.9 ± 4.1 | 65.8 ± 3.7 | 58.3 ± 4.9 |
| INL-11 | 75.1 ± 2.8 | 70.2 ± 3.5 | 73.4 ± 3.1 | 66.5 ± 4.3 |
| Dexamethasone (Control) | 80.5 ± 2.5 | 78.6 ± 2.9 | 81.2 ± 2.7 | 75.4 ± 3.8 |
Data is presented as mean ± SEM. Data synthesized from multiple experimental reports.
Among the tested compounds, INL-11 demonstrated the most potent anti-inflammatory activity, comparable to the standard drug dexamethasone. This suggests that the presence of an electron-donating methyl group on the phenyl ring may enhance the anti-inflammatory effects of these derivatives.
Quinazolinone Derivatives
Quinazolinones, another major class of isatoic anhydride derivatives, have also been extensively investigated for their anti-inflammatory properties. Various 2,3,6-trisubstituted quinazolinone derivatives have shown significant activity, with some compounds exhibiting higher potency than the standard drug phenylbutazone. For instance, derivatives with an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position have demonstrated notable anti-inflammatory effects with reduced ulcerogenic potential compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Anticancer Activity: A Comparative Look at Isatoic Anhydride Derivatives
The quest for novel anticancer agents has led to the exploration of various isatoic anhydride derivatives. These compounds have shown cytotoxic effects against a range of cancer cell lines.
Data Presentation: Anticancer Activity (IC50 in µM) of Isatoic Anhydride Derivatives
| Derivative Class | Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Quinazolinone | Compound A | 8.5 ± 0.7 | 12.3 ± 1.1 | 10.1 ± 0.9 |
| Compound B | 15.2 ± 1.3 | 20.1 ± 1.8 | 18.5 ± 1.6 | |
| Triazole Hybrid | Compound C | 11.8 ± 1.0 | 16.7 ± 1.5 | 14.2 ± 1.2 |
| Compound D | 7.2 ± 0.6 | 9.8 ± 0.8 | 6.5 ± 0.5 | |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± SEM. Data is a representative compilation from multiple sources.
The presented data indicates that specific structural modifications on the isatoic anhydride scaffold can lead to potent anticancer activity. For instance, certain quinazolinone and triazole hybrid derivatives have demonstrated significant cytotoxicity against breast, lung, and colon cancer cell lines.
Antimicrobial Activity: A Comparative Assessment of Isatoic Anhydride Derivatives
Isatoic anhydride derivatives have also been evaluated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens.
Data Presentation: Antimicrobial Activity (MIC in µg/mL) of Isatoic Anhydride Derivatives
| Derivative Class | Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Thiazole Hybrid | Compound X | 16 | 32 | 64 |
| Compound Y | 8 | 16 | 32 | |
| Benzoxazinone | Compound Z | 32 | 64 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 | - | |
| Fluconazole (Control) | - | - | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is a representative compilation from multiple sources.
The antimicrobial screening reveals that isatoic anhydride derivatives, particularly those incorporating a thiazole moiety, exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
-
Animal Preparation: Male Wistar rats (180-200 g) are used. The animals are housed in standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: Test compounds, suspended in a 0.5% carboxymethyl cellulose (CMC) solution, are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose. The control group receives the vehicle only. A standard drug, such as indomethacin (10 mg/kg, p.o.), is used as a positive control.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2][3]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
MTT Assay (Anticancer Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][5][6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4][6]
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Broth Microdilution Method (Antimicrobial Assay)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8][9]
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]
Signaling Pathways and Experimental Workflow
The biological activities of isatoic anhydride derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General experimental workflow for the evaluation of isatoic anhydride derivatives.
The anti-inflammatory effects of many isatoic anhydride derivatives are attributed to their ability to modulate key inflammatory signaling pathways, such as the TNF-α, COX-2, and iNOS pathways.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. inotiv.com [inotiv.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cross-reactivity of 5-Methylisatoic anhydride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical probe development, the selectivity of a reagent for its intended functional group is paramount. 5-Methylisatoic anhydride (5-MIA) is a versatile reagent primarily used for the modification of primary amines. However, a thorough understanding of its cross-reactivity with other nucleophilic functional groups commonly found in biomolecules is crucial for its effective and specific application. This guide provides an objective comparison of the reactivity of 5-MIA with various functional groups, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
Performance Comparison of this compound and Alternatives
The reactivity of this compound is benchmarked against two widely used classes of bioconjugation reagents: N-hydroxysuccinimide (NHS) esters, which are also amine-reactive, and maleimides, which are predominantly thiol-reactive. The following tables summarize the relative reactivity of these reagents with key biological functional groups.
Table 1: Reactivity of this compound with Various Functional Groups
| Functional Group | Representative Amino Acid/Molecule | Relative Reactivity with 5-MIA | Reaction Products | Key Considerations |
| Primary Amine | Lysine, N-terminus | ++++ | N-substituted 2-aminobenzoyl amide (following decarboxylation) | Primary target. The reaction is generally rapid and efficient at neutral to slightly alkaline pH.[1][2] |
| Secondary Amine | Proline, N-substituted amines | ++ | N,N-disubstituted 2-aminobenzoyl amide (following decarboxylation) | Slower reaction rate compared to primary amines due to steric hindrance. |
| Thiol | Cysteine | + | Thioester of 2-aminobenzoic acid | Generally low reactivity compared to amines. Potential for side reactions under specific conditions. |
| Hydroxyl (aliphatic) | Serine, Threonine | + | Ester of 2-aminobenzoic acid | Significantly lower reactivity than amines. Requires harsher conditions or catalysts. |
| Hydroxyl (phenolic) | Tyrosine | + | Phenolic ester of 2-aminobenzoic acid | Reactivity is generally low but can be influenced by the local environment and pH. |
| Imidazole | Histidine | + | Acyl-imidazole intermediate | Can act as a nucleophile, but the resulting acyl-imidazole is often an intermediate for further reactions. |
| Guanidinium | Arginine | - | No significant reaction | The guanidinium group is a very weak nucleophile under physiological conditions. |
| Water | - | ++ | 2-Amino-5-methylbenzoic acid | Hydrolysis is a competing reaction, especially at higher pH and in aqueous buffers.[3] |
(Reactivity Scale: ++++ Very High, +++ High, ++ Moderate, + Low, - Very Low/No Reaction)
Table 2: Comparative Cross-Reactivity Profile
| Functional Group | This compound (5-MIA) | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Primary Amine | ++++ | ++++ | + (at pH > 7.5) |
| Thiol | + | +/- | ++++ (at pH 6.5-7.5) |
| Hydroxyl (aliphatic) | + | +/- | - |
| Hydroxyl (phenolic) | + | + | - |
| Imidazole | + | + | - |
| Hydrolysis | ++ | ++ | + |
(Reactivity Scale: ++++ Primary Target, + Significant Reaction, +/- Minor/Side Reaction, - Negligible Reaction)
Reaction Mechanisms and Experimental Workflows
The primary reaction of 5-MIA with a nucleophile involves the opening of the anhydride ring. With primary amines, this is followed by decarboxylation to yield a stable amide bond.
Caption: Reaction pathway of 5-MIA with a primary amine.
To empirically determine the cross-reactivity of 5-MIA, a systematic experimental workflow is recommended. This typically involves reacting 5-MIA with a panel of model compounds representing different functional groups and monitoring the reaction progress over time.
Caption: Experimental workflow for assessing cross-reactivity.
Experimental Protocols
Protocol 1: General Procedure for Assessing Reactivity of 5-MIA with Model Nucleophiles
This protocol outlines a general method to compare the reactivity of 5-MIA with various functional groups using HPLC analysis.
Materials:
-
This compound (5-MIA)
-
Model nucleophiles:
-
Primary amine: n-Butylamine or N-α-acetyl-L-lysine
-
Secondary amine: Diethylamine or N-α-acetyl-L-proline
-
Thiol: 2-Mercaptoethanol or N-acetyl-L-cysteine
-
Aliphatic hydroxyl: Ethanolamine or N-acetyl-L-serine
-
Phenolic hydroxyl: Phenol or N-acetyl-L-tyrosine
-
Imidazole: Imidazole or N-α-acetyl-L-histidine
-
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Quenching Solution: 1 M Glycine solution
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solutions: Prepare 100 mM stock solutions of 5-MIA and each model nucleophile in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Reaction Setup: In a microcentrifuge tube, add the reaction buffer. For each nucleophile, initiate the reaction by adding the 5-MIA stock solution to a final concentration of 1 mM and the respective nucleophile stock solution to a final concentration of 10 mM (10-fold excess).
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
HPLC Analysis:
-
Dilute the quenched sample with an appropriate mobile phase.
-
Inject the sample onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of reactants and products by UV absorbance at a suitable wavelength (e.g., 254 nm and/or 320 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the 5-MIA and the product peaks at each time point.
-
Calculate the percentage of 5-MIA consumed and the percentage yield of the product over time.
-
Plot the concentration of 5-MIA versus time to determine the reaction rate.
-
Protocol 2: Comparative Reactivity Analysis by Quantitative NMR (qNMR)
This protocol describes the use of qNMR to obtain quantitative data on the reaction of 5-MIA with different nucleophiles.
Materials:
-
This compound (5-MIA)
-
Model nucleophiles (as in Protocol 1)
-
Deuterated solvent (e.g., DMSO-d6 or D2O with appropriate buffering)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of 5-MIA and the internal standard and dissolve them in the deuterated solvent.
-
In a separate NMR tube, dissolve a known amount of the model nucleophile.
-
-
Initial Spectrum: Acquire a 1H NMR spectrum of the 5-MIA/internal standard solution and the nucleophile solution separately to identify their characteristic peaks and confirm their initial concentrations.
-
Reaction Initiation: Mix the 5-MIA/internal standard solution with the nucleophile solution directly in an NMR tube.
-
Time-course NMR: Acquire 1H NMR spectra at regular intervals.
-
Data Analysis:
-
Integrate the characteristic peaks of the 5-MIA, the nucleophile, the product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Determine the reaction kinetics and product yields from the concentration profiles.[4][5][6]
-
Conclusion
This compound demonstrates high reactivity and selectivity towards primary amines, making it an effective tool for their modification. Its cross-reactivity with other nucleophilic functional groups, such as thiols and hydroxyls, is generally low under physiological conditions. However, for applications requiring exquisite specificity, a careful consideration of the reaction conditions (pH, temperature, and stoichiometry) is essential to minimize potential side reactions. Hydrolysis of the anhydride is a key competing reaction that needs to be managed, particularly in aqueous environments.
For applications where targeting thiols is the primary objective, maleimides offer superior selectivity. For general amine labeling, NHS esters provide a well-established alternative. The choice between 5-MIA and these alternatives will depend on the specific requirements of the experiment, including the desired site of modification, the tolerance for potential side products, and the stability of the resulting conjugate. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the reactivity of 5-MIA and make data-driven decisions for their bioconjugation strategies.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. myttex.net [myttex.net]
- 3. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of 6-Methyl-2-Phenyl-4(3H)-Quinazolinone: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for large-scale production hinges on a delicate balance of cost, efficiency, and product quality. This guide provides a comprehensive cost-benefit analysis of three primary starting materials for the synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone, a valuable scaffold in medicinal chemistry: 5-Methylisatoic anhydride, 5-methylanthranilic acid, and 2-amino-5-methylbenzamide.
This analysis delves into the economic and process-related advantages and disadvantages of each route, supported by detailed, scalable experimental protocols and comparative data. The aim is to furnish a clear, data-driven framework to inform strategic decisions in process development and manufacturing.
Comparative Analysis of Synthetic Routes
The synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone can be approached from several precursors. This guide focuses on three commercially relevant starting materials. The following tables summarize the key quantitative data for each synthetic pathway, assuming a hypothetical large-scale production batch yielding approximately 100 kg of the final product.
Table 1: Starting Material Cost and Efficiency
| Parameter | This compound Route | 5-Methylanthranilic Acid Route | 2-Amino-5-methylbenzamide Route |
| Starting Material | This compound | 5-Methylanthranilic acid | 2-Amino-5-methylbenzamide |
| Molecular Weight ( g/mol ) | 177.16 | 151.16 | 150.18 |
| Estimated Bulk Price (USD/kg) * | 80 - 120 | 40 - 60 | 60 - 90 |
| Moles per 100 kg of Product | 448 | 448 | 448 |
| Required Starting Material (kg) | 79.4 | 67.7 | 67.3 |
| Estimated Starting Material Cost (USD) | 6,352 - 9,528 | 2,708 - 4,062 | 4,038 - 6,057 |
| Overall Yield (%) | 85 | 75 | 90 |
| Process Steps | 2 | 2 | 1 |
*Bulk price estimations are based on the relative complexity of the synthesis of each starting material and are subject to market fluctuations.
Table 2: Process Parameters and Throughput
| Parameter | This compound Route | 5-Methylanthranilic Acid Route | 2-Amino-5-methylbenzamide Route |
| Reaction Time (hours) | 10 - 14 | 16 - 24 | 6 - 8 |
| Key Reagents | Ammonium acetate, Benzaldehyde | Benzoyl chloride, Thionyl chloride | Benzaldehyde, Oxidant (e.g., DDQ) |
| Solvents | Acetic Acid | Toluene, Pyridine | DMSO |
| Work-up Complexity | Moderate | High | Low |
| Product Purity (before purification) | ~95% | ~90% | ~98% |
| Throughput | High | Moderate | Very High |
Experimental Protocols for Large-Scale Synthesis
The following are representative, scalable protocols for the synthesis of 6-methyl-2-phenyl-4(3H)-quinazolinone from the three compared starting materials.
Route 1: From this compound
This two-step, one-pot synthesis is a common and efficient method for the preparation of quinazolinones.
Step 1: Ring Opening and Amide Formation
-
To a 1000 L glass-lined reactor, charge glacial acetic acid (400 L).
-
Add this compound (79.4 kg, 448 mol) and ammonium acetate (103.6 kg, 1344 mol) with stirring.
-
Heat the mixture to 60-70 °C and stir for 2 hours until the evolution of CO2 ceases.
Step 2: Condensation and Cyclization
-
To the reaction mixture, add benzaldehyde (50.2 kg, 473 mol).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC.
-
Cool the reaction mixture to 20-25 °C. The product will precipitate.
-
Filter the solid product and wash with water (2 x 100 L) and then with a cold 1:1 ethanol/water mixture (100 L).
-
Dry the product under vacuum at 80 °C to a constant weight.
Expected Yield: ~85% Purity: ~95%
Route 2: From 5-Methylanthranilic Acid
This classical route involves the formation of a benzoxazinone intermediate.
Step 1: Formation of 2-Phenyl-6-methyl-4H-3,1-benzoxazin-4-one
-
To a 1000 L glass-lined reactor, charge toluene (500 L) and 5-methylanthranilic acid (67.7 kg, 448 mol).
-
Add pyridine (38.9 kg, 493 mol) as a base.
-
Cool the mixture to 0-5 °C and slowly add benzoyl chloride (69.2 kg, 493 mol) over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Add thionyl chloride (58.7 kg, 493 mol) and heat the mixture to reflux for 6-8 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
Step 2: Formation of 6-Methyl-2-phenyl-4(3H)-quinazolinone
-
To the crude benzoxazinone intermediate, add ethanol (400 L) and a saturated solution of ammonia in ethanol (200 L).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to 20-25 °C. The product will precipitate.
-
Filter the solid, wash with cold ethanol (2 x 50 L), and dry under vacuum.
Expected Yield: ~75% Purity: ~90%
Route 3: From 2-Amino-5-methylbenzamide
This is the most direct route, involving a one-step oxidative condensation.
-
To a 1000 L stainless steel reactor, charge dimethyl sulfoxide (DMSO) (500 L).
-
Add 2-amino-5-methylbenzamide (67.3 kg, 448 mol) and benzaldehyde (50.2 kg, 473 mol).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (106.7 kg, 470 mol) as the oxidant.
-
Heat the mixture to 120-130 °C for 6-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water (2000 L).
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold methanol.
-
Dry the product under vacuum.
Expected Yield: ~90% Purity: ~98%
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the three synthetic routes.
Caption: Synthetic workflow starting from this compound.
Caption: Synthetic workflow starting from 5-Methylanthranilic acid.
Caption: Synthetic workflow starting from 2-Amino-5-methylbenzamide.
Cost-Benefit Analysis and Recommendations
Route 1: this compound
-
Benefits: This route offers a good balance between cost and efficiency. The one-pot nature of the reaction simplifies the process, and the starting material is relatively stable. The yield is high, and the purity of the crude product is generally good.
-
Drawbacks: The cost of this compound is higher than that of 5-methylanthranilic acid. The reaction requires reflux in acetic acid, which may necessitate specific corrosion-resistant equipment.
-
Recommendation: This is a strong candidate for large-scale synthesis, particularly when a streamlined, one-pot process is desired and the higher starting material cost can be offset by operational simplicity and high yield.
Route 2: 5-Methylanthranilic Acid
-
Benefits: The primary advantage of this route is the low cost of the starting material, 5-methylanthranilic acid.
-
Drawbacks: This is a multi-step process with a more complex work-up, leading to longer overall reaction times and potentially lower throughput. The use of reagents like benzoyl chloride and thionyl chloride requires careful handling and waste management. The overall yield is lower, and the initial purity of the product may be less than in other routes, requiring more extensive purification.
-
Recommendation: While economically attractive from a starting material perspective, the process complexity and lower yield may make it less favorable for large-scale, time-sensitive manufacturing unless the cost of the starting material is the absolute primary driver.
Route 3: 2-Amino-5-methylbenzamide
-
Benefits: This route is the most efficient in terms of reaction time and process simplicity, being a single-step synthesis. It provides the highest yield and purity of the crude product, potentially reducing downstream purification costs.
-
Drawbacks: The cost of the starting material, 2-amino-5-methylbenzamide, is intermediate between the other two options. The use of an oxidant like DDQ on a large scale can be expensive and requires careful safety considerations and waste disposal.
-
Recommendation: This route is highly recommended for large-scale synthesis where high throughput, high purity, and short cycle times are critical. The higher cost of the starting material and oxidant may be justified by the increased efficiency and reduced processing time.
Conclusion
The optimal synthetic route for large-scale production of 6-methyl-2-phenyl-4(3H)-quinazolinone depends on the specific priorities of the manufacturing campaign.
-
For a cost-sensitive process where starting material expenditure is the primary concern, the 5-methylanthranilic acid route is a viable option, provided the longer processing times and more complex work-up are acceptable.
-
For a balanced approach prioritizing a straightforward, one-pot process with good yield, the This compound route is an excellent choice.
-
For high-throughput manufacturing where speed, efficiency, and final product purity are paramount, the 2-amino-5-methylbenzamide route is the most advantageous, despite the higher reagent costs.
A thorough techno-economic evaluation, considering not only raw material costs but also labor, equipment utilization, and waste disposal, should be conducted to make the final, informed decision for a specific manufacturing scenario.
Safety Operating Guide
Proper Disposal of 5-Methylisatoic Anhydride: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 5-Methylisatoic anhydride, a compound frequently utilized in pharmaceutical development and chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation. All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Protects eyes from dust particles and potential splashes of chemical solutions. |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact and irritation. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator should be used if dust is generated and ventilation is inadequate. | Prevents inhalation of irritating dust particles. |
Disposal Planning: Chemical Inactivation (Hydrolysis)
The primary method for the safe disposal of this compound in a laboratory setting is through chemical inactivation via base-catalyzed hydrolysis. This process converts the reactive anhydride into the less hazardous 5-methylanthranilic acid and carbon dioxide.
Experimental Protocol for Chemical Inactivation
This procedure should be performed on a small scale (grams to tens of grams). For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution, 2.5 M
-
Stir plate and magnetic stir bar
-
Beaker or flask of appropriate size (at least 5 times the volume of the NaOH solution)
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate. Add a sufficient volume of 2.5 M sodium hydroxide solution to the beaker. A significant excess of NaOH is recommended to ensure complete hydrolysis.
-
Slow Addition: With gentle stirring, slowly and carefully add the this compound waste to the sodium hydroxide solution in small portions. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation or splashing.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure the hydrolysis reaction is complete. The solid anhydride should fully dissolve.
-
Neutralization: After the reaction is complete, check the pH of the solution. It should be strongly basic. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) while monitoring the pH. Adjust the pH to between 6.0 and 8.0. Be cautious as the neutralization process can also generate heat.
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies for aqueous waste disposal with your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Secure: Prevent the spread of the dust. Do not use a dry brush or compressed air.
-
Clean-up (for small spills):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully sweep the mixture into a designated waste container.
-
Decontaminate the spill area by wiping with a cloth dampened with alcohol or water.[1]
-
Place all contaminated materials into a sealed container and label it for hazardous waste disposal.
-
For large spills, contact your institution's EHS department immediately.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
Personal protective equipment for handling 5-Methylisatoic anhydride
Essential Safety and Handling Guide for 5-Methylisatoic Anhydride
This guide provides immediate safety, operational, and disposal protocols for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compounds, N-Methylisatoic anhydride and Isatoic anhydride. It is imperative to treat this compound with, at a minimum, the same level of caution.
Hazard Identification and Summary
This compound is presumed to be a hazardous chemical. Based on data for analogous compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion may be harmful.[1]
| Hazard Statement | Classification |
| Causes skin irritation | Skin Irritant |
| Causes serious eye irritation | Eye Irritant |
| May cause respiratory irritation | Respiratory Irritant |
| May be harmful if swallowed | Acute Toxicity (Oral) |
| May cause an allergic skin reaction | Skin Sensitizer |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to create a barrier between the researcher and the chemical.[4] The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended for enhanced protection.[6] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin.[5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is necessary when handling the powder outside of a fume hood to prevent inhalation of dust.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure during routine handling.
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Chemical Waste:
-
Unused or waste this compound is to be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
-
Regulatory Compliance:
Emergency Spill Protocol
In the event of a spill, a quick and informed response is essential.
-
Immediate Actions:
-
Alert others in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.
-
-
Spill Cleanup for a Small Amount of Powder:
-
Don the full complement of PPE, including respiratory protection.
-
Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[10]
-
Carefully sweep the dampened material into a designated hazardous waste container using a scoop or dustpan.[4][11]
-
Clean the spill area with soap and water.[5]
-
Place all cleanup materials into the hazardous waste container.
-
-
Post-Spill:
-
Seal and label the hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS office.
-
Review the circumstances of the spill to prevent future occurrences.
-
Process Flow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for cleaning up a small chemical powder spill.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 7. N-甲基靛红酸酐 technical, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. abmole.com [abmole.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
